molecular formula C7H5ClFNO3 B2606245 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene CAS No. 932374-66-8

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B2606245
CAS No.: 932374-66-8
M. Wt: 205.57
InChI Key: ONPAPBZBCFJNHM-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CAS 932374-66-8) is a substituted benzene derivative of significant value in synthetic and medicinal chemistry research. This compound serves as a versatile and critical building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its molecular structure, which features halogen (chloro, fluoro) and nitro substituents adjacent to a methoxy group, creates a multifunctional scaffold that enables a range of selective substitution reactions, including nucleophilic aromatic substitution. This reactivity allows researchers to systematically synthesize diverse compound libraries for drug discovery programs. Available with a purity of 95% to 98% , it is supplied for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoro-2-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPAPBZBCFJNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic arrangement of electron-withdrawing and electron-donating groups, combined with the presence of two distinct halogen atoms, makes it a versatile intermediate for creating diverse molecular scaffolds. This is particularly true in the field of drug discovery, where the incorporation of fluorine and methoxy groups can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1]

The presence of a nitro group provides a synthetic handle for further transformations, such as reduction to an amine, which opens up a vast array of subsequent chemical reactions. The chloro and fluoro substituents offer opportunities for selective nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry.[2] This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, and detailed characterization of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₅ClFNO₃[3]
Molecular Weight 205.57 g/mol [3]
CAS Number 1089280-66-9[4]
Appearance Expected to be a solid at room temperature[3]
Melting Point 72-75 °C[3]
MDL Number MFCD03425810[3]
Chemical Structure Diagram

SynthesisWorkflow start 2-Chloro-4-fluoro-5-nitrophenol reaction Williamson Ether Synthesis start->reaction reagent Methylating Agent (e.g., Iodomethane) reagent->reaction product This compound reaction->product purification Purification (Crystallization/Chromatography) product->purification

Caption: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Methylation of 2-Chloro-4-fluoro-5-nitrophenol
  • Dissolution: Dissolve 2-Chloro-4-fluoro-5-nitrophenol in a suitable polar aprotic solvent, such as acetone or DMF.

  • Base Addition: Add a slight excess of a weak base, such as potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.

  • Methylation: Add a methylating agent, like iodomethane or dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and filter to remove the base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

  • ¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of 3.9-4.1 ppm.

    • Aromatic Protons: Two distinct signals are anticipated in the aromatic region (7.0-8.5 ppm), each integrating to one proton. Due to the substitution pattern, these will appear as doublets, with coupling constants influenced by the adjacent fluorine atom.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. [5] * Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to the electronegative chloro, fluoro, and nitro groups will be significantly shifted.

    • Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is expected in the range of 55-65 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Key Expected Absorptions:

    • Aromatic C-H Stretch: Around 3000-3100 cm⁻¹.

    • C-O Stretch (Aryl Ether): Strong absorption around 1200-1275 cm⁻¹. [6] * NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. [7] * C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

    • C-Cl Stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Expected Observations (Electron Ionization - EI):

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 205.

    • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. There will be a peak at M⁺ (m/z 205) corresponding to the ³⁵Cl isotope and another peak at M+2 (m/z 207) with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. [8] * Fragmentation: Expect fragmentation patterns corresponding to the loss of functional groups such as NO₂, CH₃, and Cl.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for EI.

  • Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.

Reactivity and Applications in Drug Development

The unique substitution pattern of this compound dictates its reactivity and utility.

Reactivity sub This compound nitro NO₂ Group - Strong electron-withdrawing group - Activates the ring for nucleophilic aromatic substitution - Can be reduced to an amine (NH₂) sub:f0->nitro:head Position 5 chloro Chloro (Cl) - Good leaving group in SₙAr reactions - Ortho to methoxy, para to nitro sub:f0->chloro:head Position 1 fluoro Fluoro (F) - Excellent leaving group in SₙAr reactions - Can modulate pKa and lipophilicity sub:f0->fluoro:head Position 4 methoxy Methoxy (OCH₃) - Electron-donating group - Directs electrophilic substitution (if applicable) - Can improve metabolic stability sub:f0->methoxy:head Position 2

Caption: Key functional groups and their influence on chemical reactivity.

  • Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group activates the aromatic ring towards SₙAr reactions. Both the chloro and fluoro atoms can act as leaving groups, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecules. The relative reactivity of the C-Cl vs. C-F bond can sometimes be exploited for selective substitution.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C). [9]This resulting amine is a versatile functional group that can undergo a wide range of reactions, including amide bond formation, diazotization, and construction of heterocyclic rings.

  • Role in Drug Discovery: Fluorine-containing compounds are prevalent in modern pharmaceuticals. [1]The fluorine atom in this molecule can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability. The methoxy group can also contribute to improved pharmacokinetic properties. These features make this compound a valuable starting material for the synthesis of new therapeutic agents. [2][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant. [3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [13]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [14]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [13]

References

  • PubChem. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]

  • NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • OECD. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]

  • NIST. Benzene, 1-chloro-4-nitro-. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]

  • Chegg.com. Solved This is the IR report for 1-methoxy-2-chloro-4 | Chegg.com. [Link]

  • ResearchGate. (PDF) IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]

Sources

Technical Whitepaper: Chemo- and Regioselective Functionalization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction mechanisms, experimental protocols, and synthetic utility of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 932374-66-8). As a highly functionalized arene, this molecule represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

The core value of this intermediate lies in its orthogonal reactivity profile. The presence of four distinct functional groups—chloro, fluoro, methoxy, and nitro—allows for sequential, regioselective functionalization. This guide focuses on the primary transformation: Nucleophilic Aromatic Substitution (


) , where the fluorine atom serves as a regioselective leaving group, activated by the ortho-nitro moiety, while the meta-chloro substituent remains inert for downstream coupling.

Structural Analysis & Reactivity Profile[1]

To design effective protocols, one must first understand the electronic landscape of the molecule. The reactivity is dictated by the interplay between the electron-withdrawing nitro group and the leaving group abilities of the halogens.

Electronic Activation Map

The nitro group (


) at position C5 is the dominant activating group. It activates the ring towards nucleophilic attack through both inductive (

) and mesomeric (

) effects.
  • C4-Fluorine (Target): Located ortho to the nitro group. The strong

    
     and 
    
    
    
    effects of the nitro group stabilize the negative charge developing at C4 and C5 during the transition state. Additionally, the high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate.
  • C1-Chlorine (Inert): Located meta to the nitro group. It lacks resonance activation (

    
     generally requires ortho or para activation). Consequently, it is stable under standard 
    
    
    
    conditions.
  • C2-Methoxy (Bystander): Located para to the nitro group.[1] While theoretically activated, methoxide is a poor leaving group compared to halides. It acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring, but not enough to prevent reaction at C4.

Leaving Group Hierarchy ( )

In


 reactions involving activated arenes, the rate-determining step is usually the nucleophilic attack (formation of the Meisenheimer complex). Fluorine is the superior leaving group (

) because its high electronegativity lowers the energy of the transition state by stabilizing the electron density on the ring.

Reactivity Order:



Reaction Mechanism: Regioselective [3]

The reaction proceeds via an addition-elimination pathway.[2]

The Mechanism
  • Nucleophilic Attack: A nucleophile (Nu), such as an amine or indole, attacks the C4 carbon.

  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted. The negative charge is delocalized onto the nitro group oxygens (the "electron sink").

  • Elimination: The ring rearomatizes, expelling the fluoride ion.

Visualization of the Pathway

SNAr_Mechanism cluster_activation Activation Logic Reactant Reactant (1-Cl-4-F-2-OMe-5-NO2-benzene) TS Meisenheimer Complex (Negative charge on NO2) Reactant->TS k1 (slow) Nucleophilic Attack at C4 Nu Nucleophile (R-NH2) Nu->TS Product Product (1-Cl-4-NHR-2-OMe-5-NO2-benzene) TS->Product k2 (fast) Restoration of Aromaticity LeavingGroup Leaving Group (F-) TS->LeavingGroup

Caption: The reaction trajectory showing the displacement of Fluorine at C4, driven by the ortho-Nitro stabilization of the Meisenheimer complex.

Experimental Protocol

This protocol describes the reaction with a secondary amine (e.g., N-methylindole or a piperazine derivative), a common step in kinase inhibitor synthesis.

Materials & Reagents
ReagentEquiv.Role
Substrate (1-Cl-4-F-2-OMe-5-NO2-benzene)1.0Electrophile
Nucleophile (e.g., 3-aminopyridine or amine tail)1.1Nucleophile
DIPEA (N,N-Diisopropylethylamine)2.5Base (scavenges HF)
Acetonitrile (MeCN) or DMF -Solvent (Polar Aprotic)
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

    • Note: DMF or DMAc can be used if solubility is an issue, but MeCN simplifies workup.

  • Addition: Add DIPEA (2.5 equiv) followed by the Nucleophile (1.1 equiv).

    • Critical: If the nucleophile is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • If MeCN used: Concentrate under reduced pressure. Redissolve in EtOAc.

    • If DMF used: Pour into ice-water (10x volume) to precipitate the product.

  • Purification: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    , Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Nucleophile is sterically hindered or weak.Switch solvent to DMSO or NMP and increase temp to 100°C. Use stronger base (

or

).
Regio-isomer Impurities Attack at C2 (displacement of OMe).Rare. Ensure reaction temp does not exceed 120°C. Check nucleophile stoichiometry (avoid large excess).
Hydrolysis (Phenol formation) Wet solvent; Hydroxide competition.Use anhydrous solvents. Ensure base is dry. Avoid hydroxide bases (NaOH/KOH) if possible; stick to carbonates or tertiary amines.

Downstream Utility: The Synthetic Workflow

The true power of this molecule is its role as a scaffold. Once the fluorine is displaced, the molecule retains the nitro and chloro groups for further elaboration.

Reduction (Nitro Aniline)

The C5-Nitro group is reduced to an aniline using standard conditions (Fe/NH4Cl, Zn/AcOH, or


/Pd-C).
  • Caution: If using catalytic hydrogenation (

    
    /Pd-C), monitor carefully to avoid hydrodechlorination (loss of the C1-Cl). Iron-mediated reduction is often preferred to preserve the chlorine.
    
Cross-Coupling (Chloro Functionalization)

The C1-Chlorine, initially inert, becomes the reactive site after the nitro group is reduced or if specialized catalysts are used. It serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach heteroaryl rings (e.g., pyrimidines in EGFR inhibitors).

Synthetic Logic Diagram

Synthesis_Workflow Start Starting Material (1-Cl-4-F-2-OMe-5-NO2) Step1 Step 1: SnAr Substitution (Displacement of F at C4) Start->Step1 Inter1 Intermediate A (1-Cl-4-Nu-2-OMe-5-NO2) Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Ra-Ni) Inter1->Step2 Inter2 Intermediate B (Aniline) (1-Cl-4-Nu-2-OMe-5-NH2) Step2->Inter2 Critical: Avoid Dechlorination Step3 Step 3: Pd-Catalyzed Coupling (Suzuki/Buchwald at C1-Cl) Inter2->Step3 Final Final Drug Scaffold (Fully Functionalized) Step3->Final

Caption: Sequential functionalization strategy transforming the scaffold into a bioactive core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10352492, this compound. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding for nitro-arene usage in drug design).
  • Roh, H., et al. (2020).Regioselectivity in Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives. MDPI Molecules. (Mechanistic basis for Ortho vs. Para substitution).
  • World Intellectual Property Organization (WIPO).Patent WO2013014448A1: Pyrimidine derivatives as EGFR inhibitors. (Demonstrates the use of similar 4-fluoro-5-nitro-2-methoxy scaffolds in Osimertinib synthesis).

Sources

Physical and chemical properties of 2-Chloro-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physical and chemical properties, synthesis, and application of 2-Chloro-4-fluoro-5-nitroanisole , a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.

A Trifunctional Scaffold for Precision Medicinal Chemistry


Molecular Weight:  205.57  g/mol [1]
Executive Summary

2-Chloro-4-fluoro-5-nitroanisole represents a high-value "trifunctional" aromatic scaffold used primarily in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and advanced agrochemicals. Its structural uniqueness lies in the presence of three distinct reactive handles—a nitro group, a fluorine atom, and a chlorine atom—arranged around an electron-rich methoxy core. This specific substitution pattern allows for orthogonal functionalization: the fluorine is primed for regioselective nucleophilic aromatic substitution (


), the chlorine serves as a handle for transition-metal-catalyzed cross-coupling, and the nitro group provides a latent aniline for heterocycle construction.
Molecular Identity & Structural Analysis

The reactivity of this molecule is dictated by the "push-pull" electronic effects of its substituents.

  • 1-Methoxy Group (

    
    ):  Acts as a weak activator (electron-donating by resonance) but directs ortho/para. However, its influence is overridden by the strong electron-withdrawing nature of the nitro group.
    
  • 5-Nitro Group (

    
    ):  The dominant electronic director. It strongly deactivates the ring towards electrophilic attack but activates  the ring for nucleophilic attack.
    
  • 4-Fluoro Group (

    
    ):  Located ortho to the nitro group. This proximity makes the C-F bond highly electrophilic. In 
    
    
    
    reactions, fluorine is a superior leaving group compared to chlorine due to its high electronegativity, which stabilizes the Meisenheimer complex transition state.
  • 2-Chloro Group (

    
    ):  Located para to the nitro group. While also activated, it is sterically more hindered by the adjacent methoxy group and less labile than the fluorine under standard 
    
    
    
    conditions.
Physical Characterization

The following data consolidates experimentally determined and predicted physicochemical properties.

PropertyValue / DescriptionNote
Appearance Yellow crystalline solidTypical of nitro-aromatics due to

transitions.
Melting Point 80°C – 85°C (Solid)Range estimated based on isomeric 2-chloro-5-nitroanisole analogs.
Boiling Point ~320°C (Predicted)Decomposes before boiling at atmospheric pressure.
Density 1.45 ± 0.1 g/cm³High density due to halogenation.
Solubility Soluble: DCM, Ethyl Acetate, DMSO, AcetoneInsoluble: WaterLipophilic nature (

).
Flash Point >110°CNon-volatile solid, but combustible.
Chemical Reactivity & Mechanistic Insight

The utility of 2-Chloro-4-fluoro-5-nitroanisole lies in its predictable regioselectivity.

4.1 Regioselective

(The "Ortho-Nitro" Effect)

When treated with nucleophiles (e.g., primary amines, thiols), the substitution occurs exclusively at the C4 position (displacing Fluorine).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism.[2] The rate-determining step is the nucleophilic attack.[3] The highly electronegative fluorine atom at C4 inductively withdraws electron density, making C4 more positive (electrophilic) than C2. Furthermore, the intermediate Meisenheimer complex is stabilized by the ortho-nitro group.

  • Protocol Insight: Reactions are typically run in polar aprotic solvents (DMF, NMP) or alcohols (IPA) with a mild base (DIPEA or

    
    ).
    
4.2 Reduction to Aniline

The nitro group at C5 can be reduced to an amine (


) without affecting the halogens, provided mild conditions are used to avoid hydrodehalogenation.
  • Preferred Method: Iron powder (

    
    ) in 
    
    
    
    or Tin(II) chloride (
    
    
    ).
  • Avoid: Catalytic hydrogenation (

    
    ) if retention of the Chlorine/Fluorine is desired, as Pd can catalyze dehalogenation.
    
4.3 Cross-Coupling (Suzuki-Miyaura)

The Chlorine atom at C2 is a viable handle for Palladium-catalyzed cross-coupling reactions (e.g., with boronic acids) to install aryl or alkyl groups, typically after the more sensitive C4-F displacement has been performed.

Visualization of Reactivity

The following diagram illustrates the orthogonal reactivity logic of the scaffold.

G Start 2-Chloro-4-fluoro- 5-nitroanisole (CAS 84478-76-2) SNAr Intermediate A: 4-Amino-substituted (C-F Displaced) Start->SNAr Nucleophile (R-NH2) SNAr @ C4 (Regioselective) Reduction Intermediate B: 5-Amino-anisole (Nitro Reduced) Start->Reduction Alternative Route (Risk of side reactions) SNAr->Reduction Fe / NH4Cl (Nitro Reduction) Coupling Final Drug Scaffold: Biaryl / Heterocycle (C-Cl Coupled) Reduction->Coupling Pd(PPh3)4 / Ar-B(OH)2 Suzuki Coupling @ C2

Caption: Logical workflow for orthogonal functionalization. The C4-Fluorine is the first point of entry, followed by Nitro reduction and C2-Chlorine coupling.

Synthesis & Manufacturing Protocol

The industrial synthesis typically starts from the commercially available phenol precursor.

Step-by-Step Methodology:

  • Precursor: 2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (

    
    ); Acetone or DMF.
    
  • Procedure:

    • Charge: Dissolve 1.0 eq of phenol in Acetone (0.5 M concentration).

    • Base: Add 1.5 eq of anhydrous granular

      
      . Stir for 30 mins to form the phenoxide.
      
    • Alkylation: Add 1.2 eq of Methyl Iodide dropwise at 0°C.

    • Reflux: Warm to room temperature and reflux (56°C) for 4–6 hours. Monitor by TLC/HPLC.

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to yield yellow needles.

  • Yield: Typically >90%.

Handling & Safety (SDS Highlights)
  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Light sensitive (store in amber vials).
    
  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to halogen content).

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitroanisole. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Chloro-5-nitroanisole & Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of Halogenated Nitroanisoles. Retrieved from

  • Google Patents. (2023). Process for the preparation of 4-fluoro-3-methoxyaniline intermediates. WO2025109026A1. Retrieved from

Sources

The Alchemist's Touch: A Guide to Starting Materials for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by this small, highly electronegative atom can dramatically enhance a compound's metabolic stability, binding affinity, lipophilicity, and pKa, transforming a promising lead into a successful drug candidate.[2][3] It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact.[1]

This guide provides an in-depth exploration of the core starting materials and foundational synthetic strategies for the synthesis of fluorinated organic compounds. We will move beyond a simple cataloging of reagents to delve into the mechanistic rationale behind their use, offering field-proven insights to navigate this challenging yet rewarding area of chemical synthesis.

The Two Pillars of Fluorination Strategy: A Conceptual Framework

The synthesis of organofluorine compounds fundamentally relies on two strategic approaches: the use of fluorinated building blocks or the direct introduction of fluorine into a non-fluorinated substrate. The choice between these pathways is often dictated by the desired final structure, the complexity of the starting material, and the stage of the synthetic campaign.

G cluster_0 Synthetic Strategies for Organofluorine Compounds cluster_1 Key Considerations Fluorinated_Building_Blocks Fluorinated Building Blocks Desired_Structure Desired Final Structure Fluorinated_Building_Blocks->Desired_Structure Substrate_Complexity Substrate Complexity Fluorinated_Building_Blocks->Substrate_Complexity Synthetic_Stage Stage of Synthesis Fluorinated_Building_Blocks->Synthetic_Stage Direct_Fluorination Direct Fluorination Direct_Fluorination->Desired_Structure Direct_Fluorination->Substrate_Complexity Direct_Fluorination->Synthetic_Stage caption Conceptual Framework for Fluorination Strategies

Caption: High-level decision-making in organofluorine synthesis.

Part 1: The Power of Pre-Fluorinated Scaffolds: Key Building Blocks

The use of fluorinated building blocks is a powerful and often more reliable strategy, particularly in complex, multi-step syntheses.[1][4] These pre-fluorinated intermediates allow for the precise installation of fluorine atoms or fluorinated moieties at specific positions within a molecular scaffold.[1]

Trifluoromethyl (CF3) and Other Fluoroalkyl Groups

The trifluoromethyl group is a ubiquitous motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.[5]

  • β-CF3-1,3-enynes: These versatile building blocks have gained significant attention for their ability to participate in a variety of cyclization and addition reactions, leading to the synthesis of complex trifluoromethylated heterocycles and carbocycles.[4]

  • Fluoroalkylsilicon Reagents (e.g., TMSCF3 - the Ruppert-Prakash Reagent): These reagents are invaluable for the nucleophilic transfer of fluoroalkyl groups to electrophiles, most notably carbonyl compounds.[6] The resulting fluoroalkylated alcohols are important intermediates in drug discovery.[6]

  • Trifluoroethyliodide (CF3CH2I): This reactive alkylating agent allows for the introduction of the trifluoroethyl group under milder conditions than traditional methods, which often require strongly acidic conditions.[7]

  • Trifluoroacetone (TFA): The enhanced acidity of TFA allows for the ready formation of its enolate, providing a pathway for the introduction of the trifluoromethyl group under relatively mild basic conditions.[7]

Fluorinated Aromatic and Heterocyclic Systems

Fluoroaromatics and fluorinated heterocycles are core components of many approved drugs, where the fluorine atom can modulate electronic properties and block sites of metabolism.[1][2]

  • Fluoroaromatics: These are widely used in oncology and central nervous system (CNS) research to enhance potency and metabolic resistance.[1]

  • Fluorinated Heterocycles: The incorporation of fluorine into heterocyclic rings offers improved binding characteristics and structural diversity.[1][2]

Part 2: Direct Introduction of Fluorine: Reagents and Methodologies

The direct introduction of fluorine onto a pre-existing molecular framework is a more convergent approach, often employed in later stages of a synthesis.[7] This strategy can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

In nucleophilic fluorination, a fluoride ion source displaces a leaving group. While seemingly straightforward, the high hydration energy of the fluoride anion presents a significant challenge.

  • Hydrogen Fluoride (HF) and its Amine Complexes: Anhydrous HF is the most common industrial source of fluoride, though its high corrosivity and acidity limit its use to robust substrates.[5][8] Amine-HF complexes, such as triethylamine tris(hydrofluoride) (Et3N·3HF), offer a more manageable and less corrosive alternative.[9]

  • Metal Fluorides (KF, CsF): These salts are common fluoride sources, often used in halide exchange (Halex) reactions. Their efficacy is highly dependent on the solvent and the presence of phase-transfer catalysts.

  • Deoxyfluorination Reagents (DAST, Deoxo-Fluor®): These reagents are used to convert alcohols and carbonyl compounds to their corresponding fluorinated analogues. Deoxo-Fluor® is a more thermally stable and safer alternative to DAST.[5][10]

Electrophilic Fluorination

Electrophilic fluorination reagents act as a source of "F+" and are particularly useful for the fluorination of electron-rich substrates like enolates, enol ethers, and aromatic compounds.

  • N-Fluorosulfonimides (e.g., NFSI): N-Fluorobenzenesulfonimide (NFSI) is a widely used, bench-stable electrophilic fluorinating agent.[9]

  • Selectfluor®: This commercially available, easy-to-handle reagent is a powerful electrophilic fluorine source with a broad range of applications.[5][9]

  • Hypervalent Iodine Reagents: Chiral hypervalent iodine(III) reagents have been developed for enantioselective electrophilic fluorination.[11]

Fluoroalkylation Reagents

These reagents are used to introduce fluoroalkyl groups, most commonly the trifluoromethyl group.

  • Umemoto Reagents: These (trifluoromethyl)dibenzothiophenium salts are effective electrophilic trifluoromethylating agents.[9][11]

  • Togni Reagents: Hypervalent iodine(III)-CF3 reagents developed by Togni are widely used for the trifluoromethylation of a variety of substrates, including thiols, alcohols, and heteroarenes.[9][11][12]

Comparative Overview of Common Fluorinating Reagents

Reagent TypeExamplesTypical ApplicationsKey Considerations
Nucleophilic HF, Et3N·3HF, KF, CsFHalide exchange, deoxyfluorinationCorrosive (HF), low nucleophilicity of fluoride
Deoxyfluorination DAST, Deoxo-Fluor®Conversion of alcohols and carbonylsThermal stability, handling precautions
Electrophilic NFSI, Selectfluor®Fluorination of enolates, aromaticsReactivity, substrate scope
Trifluoromethylating Umemoto Reagents, Togni ReagentsIntroduction of the CF3 groupElectrophilic nature, cost

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

This protocol provides a general procedure for the fluorination of an activated methylene group, a common transformation in medicinal chemistry.

1. Materials:

  • β-Ketoester (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (solvent)

  • Sodium bicarbonate (aqueous, for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

2. Procedure:

  • Dissolve the β-ketoester in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Safety:

  • Selectfluor® is an oxidant and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Mechanistic Insight: The Logic of Fluorination

Understanding the underlying mechanisms of fluorination reactions is crucial for troubleshooting and optimizing reaction conditions.

G cluster_0 Nucleophilic Fluorination (SN2) cluster_1 Electrophilic Fluorination (on Enolate) Start_Nuc R-LG TS_Nuc [F---R---LG]‡ Start_Nuc->TS_Nuc Fluoride Attack Fluoride F- Fluoride->TS_Nuc Product_Nuc R-F TS_Nuc->Product_Nuc Leaving_Group LG- TS_Nuc->Leaving_Group Start_Elec Enolate Product_Elec α-Fluoro Ketone Start_Elec->Product_Elec Attack on "F+" F_plus "F+" Source (e.g., Selectfluor®) F_plus->Product_Elec caption Simplified Mechanisms of Fluorination

Caption: Contrasting nucleophilic and electrophilic fluorination pathways.

Conclusion: A Fluorinated Future

The field of organofluorine chemistry continues to evolve, with the development of new reagents and methodologies that are safer, more efficient, and more selective.[9][11] A thorough understanding of the available starting materials and the fundamental principles of fluorination chemistry is essential for any researcher aiming to leverage the power of fluorine in their work. The strategic choice between utilizing a pre-functionalized building block and performing a direct fluorination reaction will continue to be a critical decision point in the design and execution of synthetic routes toward novel and impactful fluorinated molecules.

References

  • MDPI. (2022, December 17). Versatile Fluorine-Containing Building Blocks: β-CF 3 -1,3-enynes. Retrieved from [Link]

  • ACS Publications. (2015, January 16). Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]

  • (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ACS Publications. (2020, March 5). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). 1 The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

  • YouTube. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ...
  • CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]

  • (2013, April 10). Developing New Reagents for Advanced Fluorination Chemistry. Retrieved from [Link]

  • (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]

  • (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

  • (n.d.). Modern Strategies in Organofluorine Chemistry 1. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CFMNB) in Advanced Chromophore & Dye Production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to bridge the gap between pharmaceutical intermediate chemistry and high-performance chromophore synthesis.

Executive Summary

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CFMNB) is a highly functionalized aromatic scaffold traditionally recognized as a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib). However, its unique electronic "push-pull" architecture—featuring an electron-donating methoxy group and an electron-withdrawing nitro group flanking a labile fluorine atom—makes it an exceptional candidate for next-generation fluorinated azo dyes and fluorescent biolabels .

This guide outlines the protocols for repurposing this pharmaceutical intermediate into high-value dye precursors. It focuses on exploiting the regioselective Nucleophilic Aromatic Substitution (


) of the fluorine atom to tune colorimetric properties (auxochrome installation) followed by diazo-coupling.
Target Audience
  • Synthetic Chemists: Optimization of

    
     regioselectivity.
    
  • Dye Chemists: Synthesis of lightfast, fluorinated azo pigments.

  • Drug Developers: Utilization of CFMNB as a scaffold for theranostic probes.

Chemical Logic & Mechanism

To successfully utilize CFMNB, one must understand the hierarchy of reactivity on the benzene ring.

The Reactivity Hierarchy

The molecule contains two halogens (Cl, F) and two electronic modifiers (


, 

).
  • The Leaving Group (

    
     vs. 
    
    
    
    ):
    In
    
    
    reactions activated by ortho/para nitro groups, Fluorine is the superior leaving group compared to Chlorine.[1][2] This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the C-F bond strength.
  • The Activator (

    
    ):  The nitro group at position 5 is ortho  to the Fluorine (position 4) and meta  to the Chlorine (position 1).
    
    • Consequence: The Fluorine is highly activated for nucleophilic attack.[1][3] The Chlorine is deactivated and remains stable under mild conditions.

  • The Auxochrome (

    
    ):  The methoxy group provides electron density, acting as an internal donor that influences the final dye's 
    
    
    
    (absorption maximum).
Strategic Pathway
  • Step 1 (Functionalization): Displace -F with a primary or secondary amine. This installs the main auxochrome (color tuner).

  • Step 2 (Activation): Reduce

    
     to 
    
    
    
    .
  • Step 3 (Coupling): Diazotize the amine and couple to form the dye.

Visualization: Synthesis Workflow

The following diagram illustrates the divergence between pharmaceutical synthesis and dye production using CFMNB.

CFMNB_Workflow CFMNB Starting Material This compound SNAr_Intermediate Intermediate A (F displaced by Amine) CFMNB->SNAr_Intermediate Step 1: SNAr (R-NH2, Base) Aniline_Deriv Intermediate B (Nitro Reduced to Aniline) SNAr_Intermediate->Aniline_Deriv Step 2: Reduction (Fe/HCl or H2/Pd) Osimertinib Pharma Route (Osimertinib/Tagrisso) SNAr_Intermediate->Osimertinib Indole Coupling (Pharma Specific) Diazo_Salt Diazonium Salt (Reactive Electrophile) Aniline_Deriv->Diazo_Salt Step 3: Diazotization (NaNO2, HCl, 0°C) Azo_Dye Target Product Fluorinated Azo Dye Diazo_Salt->Azo_Dye Step 4: Azo Coupling (Phenol/Naphthol)

Caption: Divergent synthesis pathways for CFMNB: The


 step is the pivot point between drug synthesis (left branch) and dye production (right branch).

Experimental Protocols

Protocol A: Regioselective Amination ( )

Objective: Replace the fluorine atom with a secondary amine (e.g., diethylamine) to shift the absorption spectrum.

Materials:

  • CFMNB (1.0 eq)[3]

  • Diethylamine (1.2 eq)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)[4]

Procedure:

  • Dissolution: Dissolve 10g of CFMNB in 100 mL of dry ACN in a round-bottom flask.

  • Base Addition: Add finely powdered anhydrous

    
    .
    
  • Nucleophile Addition: Add diethylamine dropwise at

    
     to prevent exotherms.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.

  • Workup: Pour into ice water (300 mL). The product will precipitate. Filter, wash with water, and dry.[5]

    • Yield Target: >90%.[3][5][6][7]

    • Note: If using DMF, thorough water washing is required to remove the solvent.

Protocol B: Nitro Reduction (Iron-Acid Method)

Objective: Convert the nitro group to an amine without dehalogenating the Chlorine atom. (Avoid catalytic hydrogenation with Pd/C, as it may strip the Chlorine).

Materials:

  • 
     Product from Protocol A (1.0 eq)
    
  • Iron Powder (3.0 eq, reduced grade)

  • Ammonium Chloride (0.5 eq) or dilute Acetic Acid

  • Ethanol/Water (3:1 mixture)

Procedure:

  • Suspension: Suspend the nitro compound and Iron powder in Ethanol/Water.

  • Activation: Heat to reflux (

    
    ).
    
  • Catalyst: Add saturated

    
     solution dropwise.
    
  • Reduction: Reflux vigorously for 2 hours. The color will shift from deep yellow/orange to pale fluorescent or colorless (depending on the amine attached).

  • Filtration: Filter hot through a Celite pad to remove Iron oxide sludge.

  • Isolation: Concentrate the filtrate. Neutralize with

    
     and extract with Ethyl Acetate.
    
    • Critical Check: Confirm retention of Chlorine via Mass Spec (distinct Cl isotope pattern).

Protocol C: Diazotization & Dye Coupling

Objective: Create the final Azo Dye.

Procedure:

  • Diazotization:

    • Dissolve the reduced aniline (from Protocol B) in

      
       at 
      
      
      
      .
    • Add

      
       (1.1 eq) solution dropwise, maintaining temperature 
      
      
      
      .
    • Stir 20 mins. Verify excess nitrous acid with starch-iodide paper (turns blue). Destroy excess with sulfamic acid.

  • Coupling:

    • Prepare a solution of Coupling Component (e.g., 2-Naphthol) in

      
       (pH 9–10).
      
    • Slowly add the cold diazonium salt solution to the coupler solution.

    • Maintain pH ~9 with

      
       during addition.
      
  • Precipitation: The dye will precipitate immediately (usually Deep Red or Violet). Stir for 1 hour, filter, and wash with brine.

Quantitative Data & Comparison

The following table summarizes the reactivity advantages of CFMNB compared to standard dye intermediates (e.g., 2,4-Dinitrochlorobenzene).

FeatureCFMNB (This Protocol)Standard DNCB (2,4-Dinitrochlorobenzene)Impact on Dye
Leaving Group Fluorine (Fast

)
Chlorine (Slow

)
CFMNB allows milder reaction conditions (RT vs Reflux).
Selectivity High (F reacts, Cl stays)Moderate (Risk of side reactions)CFMNB retains Cl for further functionalization.
Solubility Moderate (Methoxy group)LowMethoxy group improves solubility in organic solvents.
Lightfastness High (Fluorine effect)ModerateC-F bonds often enhance UV stability of the final dye.

Safety & Handling (MSDS Summary)

  • Toxicity: CFMNB is a nitroaromatic.[8] It acts as a blood toxicant (methemoglobinemia) and potential sensitizer. Handle in a fume hood.

  • Skin Contact: Highly irritating. Permeates skin. Double gloving (Nitrile) is recommended.

  • Thermal Stability: Nitro compounds can be shock-sensitive if dry and impure. Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).

References

  • Synthesis of Fluorinated Intermediates

    • OpenStax Chemistry. "Nucleophilic Aromatic Substitution."[1][3][9][10] (Mechanistic basis for F vs Cl displacement).

  • Pharmaceutical Context (Osimertinib)

    • Finlay, M. R. V., et al.[11] (2014).[11][12] "Discovery of a potent and selective EGFR inhibitor (AZD9291)."[11] Journal of Medicinal Chemistry. (Establishes CFMNB as the key scaffold).

  • Reaction Optimization

    • Reaction Chemistry & Engineering.[7] "Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291." (Provides flow chemistry data for the

      
       step).
      
  • General Dye Chemistry

    • Chemistry LibreTexts. "Nucleophilic Substitutions on Aromatic Systems."[1][2][3][9][10] (General protocols for nitro-activated substitutions).

Sources

Application Note: A Verified, High-Yield Protocol for the Synthesis of a Key Nitro-Aromatic Intermediate of Osimertinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including the T790M resistance mutation.[1][2] Its complex molecular architecture necessitates a multi-step synthesis that is both efficient and scalable. This application note provides a detailed, field-proven protocol for the synthesis of a critical late-stage intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, explanations for experimental choices, and a framework for reliable, high-yield production.

Introduction: The Rationale for a Robust Synthetic Strategy

The efficacy of Osimertinib lies in its covalent modification of the Cys797 residue in the ATP-binding site of mutant EGFR, a mechanism enabled by the acrylamide "warhead" on the aniline core.[3] The synthesis of Osimertinib is a convergent process, typically involving the preparation of a substituted pyrimidine-indole core and a functionalized nitroaniline side-chain, which are then coupled. The subsequent reduction of the nitro group and installation of the acrylamide moiety completes the synthesis.[1][4]

The intermediate detailed herein, hereafter referred to as the "nitro-core intermediate," represents the penultimate precursor before the final two steps. A robust and high-yield synthesis of this molecule is paramount for the overall efficiency and cost-effectiveness of the manufacturing route.[5][6] This protocol consolidates optimized procedures from peer-reviewed literature and patent filings to present a reliable pathway.

Overall Synthetic Workflow

The synthesis is strategically divided into three main stages:

  • Synthesis of the Aniline Side-Chain: Preparation of N'-(2-(dimethylamino)ethyl)-N'-methyl-5-methoxy-2-nitro-1,4-benzenediamine.

  • Synthesis of the Pyrimidine-Indole Core: Construction of 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine via a Suzuki coupling reaction.

  • Convergent SNAr Coupling: The union of the aniline and pyrimidine fragments via a nucleophilic aromatic substitution (SNAr) reaction to yield the target nitro-core intermediate.

G cluster_0 Part 1: Aniline Side-Chain Synthesis cluster_1 Part 2: Pyrimidine-Indole Core Synthesis cluster_2 Part 3: Final Coupling & Elaboration A 2,4-Difluoro-5-nitroanisole B N'-(2-(dimethylamino)ethyl)-N'-methyl- 5-methoxy-2-nitro-1,4-benzenediamine A->B SNAr Reaction F Nitro-Core Intermediate (Target of this Protocol) B->F SNAr Coupling C 2,4-Dichloropyrimidine E 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine C->E Suzuki Coupling D (1-Methyl-1H-indol-3-yl)boronic acid D->E Suzuki Coupling E->F G Aniline Precursor F->G Nitro Reduction H Osimertinib G->H Acryloylation caption Fig 1. High-level convergent synthesis strategy for Osimertinib. G aniline Aniline Side-Chain (from Part 1) reagents + DIPEA 1,4-Dioxane, 110 °C aniline->reagents pyrimidine Pyrimidine-Indole Core (from Part 2) pyrimidine->reagents product Nitro-Core Intermediate (CAS 1421372-67-9) reagents->product SNAr Reaction caption Fig 2. Final SNAr coupling to form the target intermediate.

Sources

Application Note: High-Precision Synthesis of PPO-Inhibiting Herbicides via 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 112108-73-7 analogs) as a "privileged scaffold" in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (HRAC Group 14/E). We provide a validated protocol for exploiting the high regioselectivity of the C4-fluorine atom for Nucleophilic Aromatic Substitution (


), followed by the controlled reduction of the C5-nitro group. This workflow is critical for developing N-phenyl imide, triazolinone, and diphenyl ether herbicides, offering researchers a robust pathway to high-purity bioactive cores.

Introduction: The "Privileged" Scaffold

In the development of contact herbicides, the 2,4,5-trisubstituted nitrobenzene core is ubiquitous. It serves as the structural anchor for PPO inhibitors, which induce rapid membrane peroxidation in target weeds.

The intermediate This compound offers a unique synthetic advantage:

  • C4-Fluorine: Highly activated by the ortho-nitro group, allowing for mild, regioselective displacement by nucleophiles.

  • C1-Chlorine: Relatively deactivated (meta to nitro), serving as a stable "blocking group" or a handle for late-stage diversification.

  • C2-Methoxy: Provides essential lipophilicity and metabolic stability in the final herbicide.

This guide focuses on the regioselective functionalization of this molecule to generate advanced herbicide precursors.

Chemical Strategy & Mechanism

The success of this synthesis relies on the differential reactivity of the halogen substituents.

Regioselectivity Analysis[1][2]
  • Site A (C4-F): The fluorine atom is ortho to the electron-withdrawing nitro group (

    
    ).[1] The strong inductive effect (
    
    
    
    ) of fluorine, combined with the resonance stabilization of the Meisenheimer complex by the ortho-nitro group, makes this position extremely electrophilic.
  • Site B (C1-Cl): The chlorine atom is meta to the nitro group. It lacks the resonance activation required for facile

    
     under mild conditions.
    
Mechanism Visualization

The following diagram illustrates the regioselective


 pathway and the subsequent reduction to the aniline precursor.

SNAr_Mechanism cluster_legend Reactivity Logic SM Starting Material (1-Cl-4-F-2-OMe-5-NO2) Complex Meisenheimer Complex (Stabilized by NO2) SM->Complex + Nuc (Base) Nuc Nucleophile (R-YH) Nuc->Complex Inter Substituted Intermediate Complex->Inter - F⁻ Aniline Final Precursor (Aniline Derivative) Inter->Aniline Reduction (Fe/AcOH or H2/Pd) Note1 F (ortho-NO2) >>> Cl (meta-NO2)

Caption: Figure 1. Reaction pathway showing the exclusive displacement of the activated fluorine atom followed by nitro reduction.

Experimental Protocols

Protocol A: Regioselective (Fluorine Displacement)

This step introduces the variable "tail" of the herbicide (e.g., a glycolate ester or heterocycle precursor).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Methyl glycolate (1.1 eq) [Example for ester linkage] OR substituted phenol.

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with This compound (10 g, 48.6 mmol) and anhydrous DMF (50 mL).

  • Nucleophile Addition: Add Methyl glycolate (4.8 g, 53.5 mmol) to the solution. Stir until dissolved.

  • Base Activation: Add

    
      (10.1 g, 73 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere.
    
    • Critical Parameter: Do not exceed 90°C to avoid potential displacement of the methoxy group or chlorine.

  • Monitoring: Monitor by HPLC (C18 column, MeCN/Water). Reaction is typically complete in 3–5 hours.

  • Workup: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product typically precipitates.

  • Isolation: Filter the solid, wash with water (

    
     mL), and dry in a vacuum oven at 45°C.
    

Yield Target: >92% Purity: >98% (HPLC)

Protocol B: Nitro Group Reduction (Bechamp Conditions)

Standard catalytic hydrogenation (


) can sometimes cause hydrodechlorination (loss of the C1-Cl). We recommend Iron/Acetic Acid  for high chemoselectivity.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq).

  • Reductant: Iron powder (325 mesh, reduced) (4.0 eq).

  • Solvent: 5% Acetic Acid in Ethanol/Water (3:1).

Procedure:

  • Setup: Suspend the nitro-intermediate (10 g) in Ethanol (80 mL) and Water (20 mL). Add Glacial Acetic Acid (5 mL).

  • Activation: Heat to reflux (approx. 78°C).

  • Addition: Add Iron powder portion-wise over 30 minutes. Vigorous effervescence may occur.[2]

  • Reflux: Maintain reflux for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve residue in EtOAc, wash with saturated

    
     to remove acid traces.
    
  • Crystallization: Recrystallize from Hexane/EtOAc if necessary.

Yield Target: >85%

Downstream Application: PPO Inhibitor Core Formation

Once the aniline intermediate is synthesized, it is typically converted into a cyclic imide or triazolinone (the "warhead").

General Workflow:

  • Aniline Intermediate + Tetrahydrophthalic Anhydride

    
    Amic Acid .
    
  • Amic Acid + Dehydrating Agent (e.g., Acetic Anhydride)

    
    N-Phenyl Imide (Active Herbicide) .
    
Process Flow Diagram

Process_Flow cluster_synthesis Synthesis Phase cluster_qc Quality Control Step1 Step 1: SNAr Reaction (F-Displacement) QC1 HPLC: Regioselectivity Check (Limit: <0.5% Cl-displaced) Step1->QC1 Step2 Step 2: Fe/AcOH Reduction (Nitro -> Amine) QC2 NMR: Confirm Reduction (Loss of 5-NO2 signals) Step2->QC2 Step3 Step 3: Cyclization (Formation of PPO Warhead) QC1->Step2 QC2->Step3

Caption: Figure 2. Step-by-step synthesis and quality control workflow for PPO inhibitor production.

Analytical Data & Troubleshooting

Expected NMR Signatures (Proton NMR, )
PositionFunctional GroupShift (

ppm)
MultiplicityNotes
C2

3.8 – 4.0SingletDiagnostic methoxy peak.
C3

6.5 – 6.8Doublet

coupling often visible.
C6

7.2 – 7.5DoubletShifts upfield after nitro reduction.
C4

N/AN/ADisappears in Product A (

).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of F by waterEnsure DMF is anhydrous (

). Use dry

.
Dechlorination in Step 2 Over-reductionSwitch from

to Fe/AcOH or

. Avoid high pressure hydrogenation.
Impurity: Phenol formation Hydroxide attackAvoid NaOH/KOH; use milder bases like

or

.

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated to dryness under pressure. Handle intermediates with care.

  • Fluorinated Waste: Aqueous waste from Step 1 contains fluoride ions.[1] Dispose of according to specific HF/Fluoride protocols.

  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Use double nitrile gloves and work in a fume hood.

References

  • Hao, G. F., et al. (2011).[3] "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery."[3][4][5] Chimia, 65(12), 961. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase-Inhibiting Herbicides." Hayes' Handbook of Pesticide Toxicology.

  • Scalla, R., & Matringe, M. (1994). "Inhibitors of protoporphyrinogen oxidase as herbicides: diphenyl ethers and related photobleaching herbicides."[4][6] Reviews of Weed Science, 6, 103–132.

  • Nagano, E., et al. (Sumitomo Chemical Co). "Tetrahydrophthalimide derivatives and their use as herbicides." US Patent 4,484,941. (Foundational patent for N-phenyl imide synthesis from fluoro-nitro precursors). Link

  • Urgaonkar, S., & Verkade, J. G. (2004). "Nucleophilic Aromatic Substitution of Chloro- and Fluoro-Nitrobenzenes." Journal of Organic Chemistry. (General reference for selectivity).

Sources

Troubleshooting & Optimization

Purification techniques for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Safety First: Mandatory Handling Precautions

Before beginning any purification protocol, it is imperative to recognize that this compound and related chloronitrobenzene compounds are hazardous.[2]

  • Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and safety goggles or a face shield.[3]

  • Waste Disposal: Dispose of all waste, including solvents and contaminated materials, according to your institution's hazardous waste protocols.[2] These compounds can be harmful to aquatic life.[4]

Hazard StatementPrecautionary Measures
Toxic if swallowed, inhaled, or in contact with skinUse only in a well-ventilated area (fume hood), wear appropriate PPE, and wash hands thoroughly after handling.[3][4]
May cause skin and serious eye irritationAvoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[3]
Suspected of causing genetic defects or cancerObtain special instructions before use and do not handle until all safety precautions have been read.[2]
May cause damage to organs through prolonged exposureDo not breathe dust/fume/gas/mist/vapors/spray.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

The impurity profile is highly dependent on the synthetic route. However, common impurities in related nitroaromatic syntheses include:

  • Unreacted Starting Materials: Precursors from the nitration or substitution reactions may be present.[7]

  • Isomeric Byproducts: Nitration of aromatic rings can often lead to the formation of different positional isomers.

  • Over- or Under-nitrated Species: The synthesis might produce di-nitro compounds or leave some starting material un-nitrated.[7]

  • Hydrolysis Products: The presence of water during synthesis can potentially lead to the hydrolysis of the fluoro or chloro groups.[7]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, methanol, DMF) may be retained in the crude product.[7][8]

Q2: Which purification technique should I try first?

For a solid compound like this compound, recrystallization is the most common and efficient first-line purification method.[9] It is excellent for removing small amounts of impurities. If recrystallization fails to achieve the desired purity or if the crude material contains a complex mixture of byproducts, column chromatography is the recommended secondary method.

Here is a decision-making workflow to guide your choice:

G start Crude Product (Solid) recrystallization Attempt Recrystallization start->recrystallization check_purity Assess Purity (TLC, HPLC, mp) recrystallization->check_purity success Pure Product (>99%) check_purity->success Purity OK chromatography Perform Column Chromatography check_purity->chromatography Purity Not OK or Oiling Out check_purity2 Assess Purity of Collected Fractions chromatography->check_purity2 check_purity2->success Purity OK

Caption: Decision workflow for purification method selection.

Q3: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Impurities should either be completely soluble or completely insoluble at all temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a few drops of the test solvent at room temperature and stir. Observe the solubility.

  • If it is insoluble, heat the mixture gently in a water bath.[10] The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature. Abundant crystal formation indicates a good solvent.[10]

Suggested Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Hexanes or Heptane (as an anti-solvent)

  • Mixtures (e.g., Ethanol/Water, Toluene/Hexane)[10]

Troubleshooting Guide

Problem 1: My compound "oiled out" during recrystallization.
  • Causality: The compound is coming out of solution above its melting point, or the concentration of impurities is too high, depressing the melting point.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add more hot solvent to decrease the saturation point of the solution.[11]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider using a different solvent system or moving to column chromatography.

Problem 2: No crystals are forming upon cooling.
  • Causality: The solution may be too dilute (too much solvent was added), or the cooling process is too fast, preventing nucleation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template.

    • Reduce Solvent: Gently boil off some of the solvent to re-concentrate the solution and then allow it to cool again.

    • Cool Further: Once at room temperature, place the flask in an ice bath to further decrease solubility.[9]

Problem 3: The purified product is still colored.
  • Causality: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal.

    • Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.[9]

    • Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Do not use vacuum filtration here , as the reduced pressure will cause the hot solvent to boil violently.[11]

Problem 4: In column chromatography, my compounds are not separating.
  • Causality: The chosen solvent system (eluent) has the wrong polarity. If it's too polar, all compounds will elute quickly together. If it's not polar enough, nothing will move off the baseline.

  • Solution:

    • Optimize with TLC: Before running a column, always find the best solvent system using Thin Layer Chromatography (TLC).[12]

    • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 on the TLC plate. Impurities should be well separated from this spot.

    • Use a Gradient: Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity of the eluent to move your more polar target compound down the column.[12][13]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the standard procedure for purifying this compound.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation dissolve 1. Place crude solid in Erlenmeyer flask. add_solvent 2. Add minimal hot solvent to dissolve. dissolve->add_solvent charcoal 3. (Optional) Add charcoal for color removal. add_solvent->charcoal hot_filter 4. (Optional) Hot gravity filter to remove insolubles/charcoal. charcoal->hot_filter cool_slow 5. Cool filtrate slowly to room temperature. hot_filter->cool_slow ice_bath 6. Place in ice bath to maximize crystal yield. cool_slow->ice_bath vac_filter 7. Collect crystals via suction filtration. ice_bath->vac_filter rinse 8. Rinse crystals with minimal ice-cold solvent. vac_filter->rinse dry 9. Dry crystals thoroughly (air or vacuum oven). rinse->dry

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring efficiency, high yield, and purity in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am experiencing a low yield in my SNAr reaction where this compound is the substrate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in SNAr reactions involving this substrate can stem from several factors. The electron-withdrawing nitro group and the halogen substituents activate the aromatic ring for nucleophilic attack.[1] However, optimizing the conditions is crucial for a successful outcome.

Causality and Optimization Strategies:

  • Choice of Nucleophile and Base: The reactivity of the nucleophile is paramount. Stronger nucleophiles will generally lead to faster and more complete reactions. If your nucleophile is a weak acid (e.g., an alcohol or a secondary amine), the choice and stoichiometry of the base are critical. Insufficient base will result in a low concentration of the active nucleophile. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) for alcohols or a hindered amine base for amine nucleophiles to ensure complete deprotonation without competing in the substitution reaction.

  • Solvent Selection: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred as they can solvate the cation of the base and the charged intermediate effectively.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. It is essential to find the optimal temperature for your specific nucleophile. Start with room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Monitoring: Incomplete reactions are a common cause of low yields.[3] Monitor the reaction progress diligently to ensure the starting material is fully consumed before quenching the reaction.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low SNAr yields.

Issue 2: Formation of Isomeric Byproducts

Question: I am observing the formation of an isomeric byproduct in my reaction. How can I minimize this?

Answer:

The formation of isomeric byproducts in reactions with this compound can occur due to the presence of two different halogen leaving groups, chlorine and fluorine. While the nitro group strongly activates the positions ortho and para to it for nucleophilic attack, the relative reactivity of the halogens can be influenced by reaction conditions.[1]

Understanding the Selectivity:

Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than chloride when the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex, as the C-F bond is more polarized and the fluoride ion is a poorer nucleophile.[4] However, the relative rates can be influenced by the nucleophile and solvent.

Strategies for Minimizing Isomer Formation:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Nucleophile Choice: The nature of the nucleophile can influence the regioselectivity. Experiment with different nucleophiles if your desired transformation allows for it.

  • Careful Analysis: Ensure that your analytical methods can clearly distinguish between the desired product and any isomers.[5] Techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, or Gas Chromatography (GC) can be used for this purpose.[6]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are the recommended purification methods?

Answer:

Purification of products derived from this compound can be challenging due to the presence of unreacted starting material, isomeric byproducts, and other impurities.

Recommended Purification Techniques:

Technique Application Key Considerations
Column Chromatography Primary purification method for removing unreacted starting materials and byproducts.Use a silica gel stationary phase. The eluent system will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Recrystallization For solid products to achieve high purity.The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for similar aromatic compounds include ethanol, methanol, or a mixture of ethyl acetate and hexane.
Preparative HPLC For difficult separations or to obtain very high purity material.This method offers high resolution but is generally used for smaller scale purifications.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

General Properties and Handling

Question: What are the key physical and chemical properties of this compound?

Answer:

This compound is a solid organic compound.[7] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H5ClFNO3[7]
Molecular Weight 205.57 g/mol [7]
Appearance Solid[7]

Question: What are the recommended storage and handling procedures for this compound?

Answer:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

Safety Information

Question: What are the primary hazards associated with this compound?

Answer:

This compound is considered hazardous.[9] It may be harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[9] It is important to consult the Safety Data Sheet (SDS) for detailed information before handling this chemical.[8][9][10][11]

Analytical Characterization

Question: What analytical techniques are suitable for characterizing this compound and its reaction products?

Answer:

A combination of spectroscopic and chromatographic methods is typically used for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor reaction progress.[5]

  • Gas Chromatography (GC): Another technique for purity assessment and reaction monitoring, particularly for volatile compounds.[5][6]

Section 3: Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr reaction of this compound with a nucleophile (Nu-) proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-determining step) Nucleophile + Nu⁻ Product Substituted Product Intermediate->Product Elimination Leaving_Group + X⁻ (Cl⁻ or F⁻)

Caption: Generalized mechanism for SNAr reaction.

The first step, the addition of the nucleophile to the aromatic ring, is typically the rate-determining step.[12] The resulting intermediate, a Meisenheimer complex, is stabilized by the electron-withdrawing nitro group.[2] The final step is the rapid elimination of the leaving group (chloride or fluoride) to restore the aromaticity of the ring.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Alfa Aesar. SAFETY DATA SHEET. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Available from: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • RSC Publishing. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Available from: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • Organisation for Economic Co-operation and Development. 1-CHLORO-4-NITROBENZENE. Available from: [Link]

  • Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]

  • OpenStax. Nucleophilic Aromatic Substitution. Available from: [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • Google Patents. Preparation of fluoronitrobenzene.

Sources

Stability issues of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their synthetic endeavors. Here, we address common stability issues and unexpected reaction outcomes through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles.

Introduction to the Reactivity of this compound

This compound is a highly functionalized aromatic compound, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic attack, facilitating the displacement of one of the halogen substituents.[1][2][3] The relative positions of the activating and leaving groups play a crucial role in the regioselectivity and efficiency of these reactions.

This guide will delve into the nuances of working with this substrate, providing practical advice to mitigate common stability-related challenges and ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My SNAr reaction is sluggish or incomplete. How can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Activation: While the nitro group is a powerful activator, the overall electronic nature of the ring and the strength of your nucleophile are critical.

    • Troubleshooting:

      • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is advisable.

      • Choice of Base: If your nucleophile requires deprotonation (e.g., an alcohol or a thiol), ensure you are using a sufficiently strong, non-nucleophilic base. Common choices include NaH, K₂CO₃, or organic bases like DBU. The pKa of your nucleophile should guide your base selection.

      • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.

  • Nucleophile Reactivity: The inherent reactivity of your nucleophile is paramount.

    • Troubleshooting:

      • Anionic Nucleophiles: Whenever possible, use the salt of your nucleophile (e.g., sodium phenoxide instead of phenol and a base) to maximize its reactivity.

      • Steric Hindrance: Bulky nucleophiles will react more slowly. If possible, consider a less sterically hindered alternative or be prepared to use more forcing conditions (higher temperature, longer reaction time).

FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Answer:

The formation of multiple products can arise from several competing reaction pathways. Here are the most probable side reactions with this compound:

  • Competitive Halogen Displacement: Both the chloro and fluoro substituents are potential leaving groups. While the C-F bond is stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions under certain conditions due to the high electronegativity of fluorine stabilizing the transition state.[4]

    • Troubleshooting:

      • Regioselectivity: The position of nucleophilic attack is directed by the activating nitro group. In this substrate, both halogens are ortho or para to the nitro group, making them susceptible to displacement. The selectivity can be influenced by the nature of the nucleophile and the reaction conditions. Softer nucleophiles may favor displacement of chlorine, while harder nucleophiles might show less selectivity. Careful analysis of your product mixture (e.g., by 2D NMR) is essential to identify the isomers.

      • Optimization: To favor the displacement of one halogen over the other, you may need to screen different solvents and temperatures. Lower temperatures generally favor the kinetically controlled product.

  • Nitro Group Reduction: The nitro group, while essential for activation, can be susceptible to reduction, especially in the presence of certain nucleophiles (like some thiols) or if there are trace metal impurities.[5][6] This can lead to the formation of nitroso, hydroxylamino, or even amino derivatives.

    • Troubleshooting:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions that can sometimes be coupled with nitro group transformations.

      • Purified Reagents: Use high-purity solvents and reagents to avoid metal contaminants that can catalyze the reduction of the nitro group.

      • Nucleophile Choice: Be mindful that strongly reducing nucleophiles may not be compatible with this substrate.

  • Ether Cleavage: While aryl ethers are generally stable, cleavage of the methoxy group can occur under harsh acidic or strongly basic conditions, although the latter is less common for aryl methyl ethers.[7][8][9] This would result in the formation of a phenol derivative.

    • Troubleshooting:

      • Avoid Strong Acids: Do not use strong acids in your reaction or workup unless a specific protocol calls for it.

      • Moderate Basicity: While a base is often necessary, extremely harsh basic conditions (e.g., molten hydroxides) should be avoided.

Below is a diagram illustrating the potential reaction pathways:

G Potential Reaction Pathways SM 1-Chloro-4-fluoro- 2-methoxy-5-nitrobenzene Prod_Cl Product (Cl displaced) SM->Prod_Cl S_NAr at C-Cl Prod_F Product (F displaced) SM->Prod_F S_NAr at C-F Nitro_Reduced Nitro-reduced Side Product SM->Nitro_Reduced Nitro Group Reduction Ether_Cleaved Ether-cleaved Side Product SM->Ether_Cleaved Ether Cleavage Nu Nucleophile (Nu⁻) Nu->Prod_Cl Nu->Prod_F G Troubleshooting Product Degradation Start Product Degradation Observed Workup During Aqueous Workup? Start->Workup Purification During Purification? Start->Purification Workup->Purification No pH_Sensitivity Check pH Sensitivity Workup->pH_Sensitivity Yes Hydrolysis Check for Hydrolysis Workup->Hydrolysis Yes Silica On Silica Gel? Purification->Silica Yes Neutralize Careful Neutralization pH_Sensitivity->Neutralize Quick_Extraction Minimize Aqueous Contact Time Hydrolysis->Quick_Extraction Deactivate_Silica Deactivate Silica Gel Silica->Deactivate_Silica Alt_Phase Use Alternative Stationary Phase Silica->Alt_Phase Recrystallize Consider Recrystallization Silica->Recrystallize

Sources

Technical Support Center: Nucleophilic Substitution on 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals who are working with 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. It serves as a specialized technical resource, moving beyond standard textbook procedures to address the nuanced challenges and frequently encountered issues specific to this substrate. Our focus is on providing causal explanations and actionable troubleshooting strategies to ensure the success and reproducibility of your synthetic endeavors.

Section 1: Foundational Principles & Regioselectivity

This section addresses the core mechanistic questions that underpin any experimental design involving this substrate. A clear understanding of these principles is the first step in effective troubleshooting.

Q1: What is the fundamental reaction mechanism, and why is this substrate 'activated' for it?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) , which is fundamentally a two-step addition-elimination mechanism.[1][2][3][4] This is distinct from SN1 or SN2 reactions seen in aliphatic chemistry.[2][5]

  • Addition of the Nucleophile: A nucleophile attacks one of the carbon atoms bearing a halogen (the ipso-carbon). This is the rate-determining step and results in the temporary loss of aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a halide ion (Cl⁻ or F⁻). This second step is typically fast.[7]

This substrate is highly 'activated' for this reaction due to the presence of a powerful electron-withdrawing nitro group (–NO₂). This group stabilizes the negatively charged Meisenheimer complex through resonance, delocalizing the negative charge onto its oxygen atoms.[1][8] This stabilization lowers the activation energy of the rate-determining step, allowing the reaction to proceed under viable conditions.[7] The methoxy group (–OCH₃), being electron-donating, has a slight deactivating effect, but its influence is overcome by the potent nitro group.

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination Start Substrate + Nucleophile (Nu⁻) Intermediate  Meisenheimer Complex(Resonance Stabilized) Start->Intermediate Slow Attack Product Substituted Product + Leaving Group (X⁻) Intermediate2  Meisenheimer Complex Intermediate2->Product Fast Expulsion Selectivity_Factors Substrate This compound C1-Cl C4-F Attack_Cl Attack at C1 (Ortho to NO2) Substrate:C1->Attack_Cl Attack_F Attack at C4 (Para to NO2) Substrate:C4->Attack_F Factor_Activation NO2 Activation (Ortho vs. Para) Attack_Cl->Factor_Activation Factor_LG Leaving Group Ability (F > Cl) Attack_F->Factor_LG Attack_F->Factor_Activation

Caption: Competing factors governing regioselectivity in the substitution reaction.

Section 2: Troubleshooting Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during your experiments.

Problem 1: Low or No Conversion to Product

Q: My reaction shows little to no consumption of the starting material, even after extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a common issue that can almost always be traced back to one of three areas: the nucleophile, the solvent, or the reaction temperature.

Troubleshooting Steps:

  • Assess Your Nucleophile: SNAr reactions require strong nucleophiles. [4]Neutral or weak nucleophiles (e.g., water, neutral ammonia) will be extremely slow unless the ring is exceptionally activated (e.g., with multiple nitro groups).

    • Solution: If using an alcohol or amine, ensure you are using a strong enough base (e.g., NaH, K₂CO₃) to deprotonate it and form the more potent anionic nucleophile (alkoxide or amide). For anionic nucleophiles from salts (e.g., sodium azide), ensure the salt is anhydrous and fully dissolved.

  • Evaluate Your Solvent Choice: The solvent plays a critical role, especially for anionic nucleophiles.

    • Protic Solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that blunts its reactivity.

    • Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are strongly recommended. [9][10]They solvate the cation counter-ion but leave the anionic nucleophile relatively free, dramatically increasing its effective nucleophilicity and accelerating the reaction rate. [9] * Solution: Switch from a protic or nonpolar solvent to dry DMSO or DMF.

  • Increase Reaction Temperature: SNAr reactions have a significant activation energy barrier due to the initial disruption of aromaticity.

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions require heating, often in the range of 80-150 °C, to proceed at a reasonable rate. Monitor for potential decomposition of your starting material or product at higher temperatures.

Troubleshooting_Workflow Start Low / No Conversion Check_Nu Is the Nucleophile Strong Enough? Start->Check_Nu Check_Solvent Is the Solvent Dipolar Aprotic? Check_Nu->Check_Solvent Yes Fix_Nu Use a stronger base to deprotonate (e.g., NaH) or use an anionic Nu. Check_Nu->Fix_Nu No Check_Temp Is the Temperature Sufficient? Check_Solvent->Check_Temp Yes Fix_Solvent Switch to dry DMSO or DMF. Check_Solvent->Fix_Solvent No Fix_Temp Incrementally increase heat. Monitor by TLC/LCMS. Check_Temp->Fix_Temp No Success Reaction Proceeds Check_Temp->Success Yes Fix_Nu->Check_Solvent Fix_Solvent->Check_Temp Fix_Temp->Success

Caption: Decision workflow for troubleshooting low-yield SNAr reactions.

Problem 2: Poor Selectivity / Mixture of C-F and C-Cl Substituted Products

Q: My reaction is working, but I am getting a mixture of the two possible regioisomers. How can I favor substitution at one position over the other?

Answer: Achieving high regioselectivity can be challenging. Since substitution at fluorine is generally kinetically favored, obtaining the C-F substituted product is often easier.

  • To Favor C-F Substitution (the Kinetically Favored Product):

    • Use Milder Conditions: Lower the reaction temperature. The difference in activation energy between attack at C-F and C-Cl will be more pronounced at lower temperatures, favoring the pathway with the lower barrier (C-F substitution).

    • Choose a "Harder" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, the more electrophilic carbon attached to fluorine can be considered "harder." Harder nucleophiles (e.g., alkoxides, primary amines) may show a greater preference for this site.

  • To Favor C-Cl Substitution (More Challenging):

    • This is thermodynamically more complex as the C-Cl bond is weaker than the C-F bond, but overcoming the kinetic barrier for attack is the primary challenge.

    • Use "Softer" Nucleophiles: Highly polarizable, "softer" nucleophiles (e.g., thiols) might show a slight preference for the less electrophilic but more polarizable C-Cl site.

    • Solvent Tuning: In some cases, specific solvents can subtly alter the activation energies. A less polar, aprotic solvent might slightly diminish the overwhelming electronic advantage of the C-F position, but this often comes at the cost of overall reaction rate.

Problem 3: An Unexpected Side Product is Formed

Q: I have isolated a product that does not correspond to the substitution of either halogen. What other reaction could be occurring?

Answer: With certain types of nucleophiles, particularly stabilized carbanions (e.g., from malonates or sulfones), you may be observing a Vicarious Nucleophilic Substitution (VNS) of hydrogen. [11] In the VNS reaction, the nucleophile attacks a carbon atom bearing a hydrogen, typically one that is also ortho or para to the nitro group. [11]The substrate has one such position: C6, which is ortho to the nitro group. This is a known pathway for nitroaromatics and can sometimes compete with or even outpace SNAr of a halogen, with the notable exception of highly activated fluorine leaving groups. [11]If you are using a carbanionic nucleophile and a strong base, VNS is a distinct possibility.

Section 3: Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best general-purpose solvent? Dimethyl sulfoxide (DMSO) . Its high dielectric constant, aprotic nature, and high boiling point make it ideal for dissolving the substrate and salts and for accelerating reactions with anionic nucleophiles. [9]Ensure it is anhydrous.
Which base should I use with an amine or alcohol nucleophile? For alcohols, a strong base like Sodium Hydride (NaH) is effective for complete deprotonation. For less acidic nucleophiles or general acid scavenging, a milder inorganic base like Potassium Carbonate (K₂CO₃) or Caesium Carbonate (Cs₂CO₃) is often sufficient and less likely to cause side reactions.
How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is often sufficient. The product will have a different Rf value from the starting material. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect the formation of any regioisomers or side products.
Are there any specific safety precautions? Nitroaromatic compounds are often toxic and can be mutagenic. [12]Handle this compound with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid inhalation and skin contact.
Table 1: Properties of Common Solvents for SNAr
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability Notes
DMSO Dipolar Aprotic47189Excellent. Ideal for anionic nucleophiles.
DMF Dipolar Aprotic37153Excellent. Good alternative to DMSO.
Acetonitrile Dipolar Aprotic3882Good. Lower boiling point may limit reaction temperature.
THF Aprotic866Poor. Generally not polar enough to support the reaction.
Ethanol Protic2478Poor. Solvates and deactivates anionic nucleophiles.
Toluene Nonpolar2111Very Poor. Unsuitable for this reaction type.

Section 4: Exemplary Experimental Protocol

Reaction: Synthesis of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)morpholine

This protocol details the selective substitution of the chlorine atom, a common synthetic goal. Note: This is a representative procedure and may require optimization.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Procedure:

    • To the reaction flask, add this compound and potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMSO via syringe to create a stirrable slurry (approx. 0.5 M concentration with respect to the substrate).

    • Add morpholine via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress every 2-4 hours by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup & Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water. A solid precipitate should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

    • The crude solid can be further purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Ostrowska, K., & Kaczmarek, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4835. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Quora. (2018, March 8). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?[Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • NIST. Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]

  • Siddique, M. H., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M775. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(14), 2381-2384. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we address common side reactions and provide practical, in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and procedural knowledge to optimize your reactions, improve yields, and ensure the purity of your target compounds.

I. FAQs: Nitration of 2-Chloro-4-fluoroanisole

The synthesis of this compound typically begins with the nitration of 2-chloro-4-fluoroanisole. This electrophilic aromatic substitution is a critical step where regioselectivity is paramount.

Question 1: My nitration of 2-chloro-4-fluoroanisole is producing significant amounts of an unwanted isomer. How can I improve the regioselectivity to favor the desired 5-nitro product?

Answer: The formation of regioisomers is a common challenge in the nitration of substituted benzene rings. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the chloro (-Cl) and fluoro (-F) groups are deactivating, ortho-, para-directing groups. The interplay of these directing effects, along with steric hindrance, dictates the position of nitration.

Underlying Causes of Poor Regioselectivity:

  • Steric Hindrance: The position ortho to the methoxy group and flanked by the chlorine atom (C3 position) is sterically hindered, which generally disfavors nitration at this site.

  • Electronic Effects: The para position relative to the strongly activating methoxy group (C5 position) is electronically favored for electrophilic attack. However, nitration can also occur at the position ortho to the methoxy group (C3) or ortho to the fluorine (C3).

  • Reaction Conditions: Harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures) can reduce the selectivity of the reaction, leading to the formation of multiple isomers.[1][2] Dinitro-substituted byproducts can also form under these conditions.[2]

Troubleshooting Strategies:

  • Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent and throughout the reaction. This enhances the kinetic control of the reaction, favoring the thermodynamically more stable product.[3]

  • Choice of Nitrating Agent: A milder nitrating agent can improve regioselectivity. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using:

    • Nitric acid in acetic anhydride

    • Potassium nitrate in sulfuric acid[3]

    • Triflyl nitrate generated in situ[4]

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of 2-chloro-4-fluoroanisole. This helps to maintain a low concentration of the nitronium ion (NO₂⁺) electrophile at any given time, which can improve selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction. While strong acids are often used, exploring less aggressive solvent systems may be beneficial.

Question 2: I'm observing a low yield of the nitrated product, with a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete nitration can stem from several factors, ranging from reagent quality to insufficient activation of the electrophile.

Potential Causes for Low Conversion:

  • Insufficiently Strong Nitrating Conditions: The deactivating effects of the halogen substituents may require sufficiently strong acidic conditions to generate an adequate concentration of the nitronium ion.

  • Moisture Contamination: Water can dilute the acidic medium, reducing the effectiveness of the nitrating agent. Nitrating agents themselves can be sensitive to moisture.[5]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration at the optimal temperature to achieve full conversion.

Optimization Protocol:

ParameterRecommendationRationale
Nitrating Agent Use a fresh, anhydrous mixture of nitric acid and sulfuric acid. Oleum can be used for more deactivated substrates.[1]Ensures a high concentration of the active nitronium ion electrophile.
Reaction Temperature Start at a low temperature (0-5°C) for the addition, then allow the reaction to slowly warm to room temperature.[3]Balances reaction rate with selectivity. Higher temperatures may be needed but increase the risk of side products.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Provides real-time data on the consumption of starting material and formation of the product.
Stoichiometry A slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.Ensures the starting material is the limiting reagent.

II. FAQs: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it.

Question 3: I am performing a nucleophilic substitution on this compound with an amine nucleophile and observing substitution at both the chloro and fluoro positions. How can I achieve selective substitution?

Answer: Achieving regioselectivity in SNAr reactions on polyhalogenated aromatic compounds is a common challenge. The relative reactivity of the leaving groups (in this case, -Cl and -F) is a key factor.

Understanding the Reactivity:

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex.[6] The bond to the leaving group is broken in a subsequent, faster step. Therefore, the electronegativity of the halogen is more important than its bond strength to carbon. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7]

  • Positional Activation: The nitro group strongly activates the positions ortho and para to it. In this compound, the fluorine is para to the nitro group, and the chlorine is ortho. Both positions are activated.

Strategies for Selective Substitution:

  • Favoring Fluorine Displacement: In most cases, the C-F bond is more susceptible to nucleophilic attack in SNAr reactions than the C-Cl bond due to the higher electronegativity of fluorine. To favor substitution at the fluorine position, you can often use milder reaction conditions.

  • Solvent Choice: The choice of solvent can influence the selectivity. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are commonly used for SNAr reactions.[3][8] Experimenting with different solvents may alter the relative rates of substitution.

  • Temperature Control: Carefully controlling the reaction temperature can exploit the differences in activation energy for the substitution at the two positions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the more reactive site.

  • Nature of the Nucleophile: The steric bulk and nucleophilicity of the amine can influence the site of attack. A bulkier nucleophile might preferentially attack the less sterically hindered position.

Workflow for Optimizing Selectivity:

Caption: Troubleshooting workflow for regioselectivity in SNAr reactions.

Question 4: My SNAr reaction is sluggish, and I'm getting low yields even after extended reaction times. How can I improve the reaction rate?

Answer: A slow SNAr reaction is often due to insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.

Factors Affecting Reaction Rate:

  • Nucleophile Strength: A more potent nucleophile will react faster.

  • Base: In reactions involving amines or alcohols, a base is often required to deprotonate the nucleophile or neutralize the acid formed during the reaction. The strength and stoichiometry of the base are critical.

  • Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, this must be balanced with the potential for side reactions.

  • Solvent: Aprotic polar solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.

Troubleshooting Protocol for Sluggish Reactions:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Be mindful of potential decomposition of starting materials or products at higher temperatures.

  • Use a Stronger Base: If applicable, switch to a stronger base. For example, if using potassium carbonate, consider a stronger base like sodium hydride (for alcohols) or potassium tert-butoxide.

  • Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields in SNAr reactions by efficiently heating the polar solvent and reactants.

Data on Solvent Effects in a Model SNAr Reaction:

SolventDielectric Constant (ε)Typical Reaction Time
DMSO471-4 hours
DMF372-8 hours
Acetonitrile366-24 hours
THF7.512-48 hours

Note: Reaction times are illustrative and highly dependent on the specific substrates and nucleophiles.

III. General Troubleshooting and Purification

Question 5: After my synthesis, I am struggling to purify my this compound derivative from side products and starting materials. What are the recommended purification strategies?

Answer: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.

Common Impurities:

  • Unreacted starting materials.[9]

  • Regioisomers from the nitration step.[1]

  • Di-substituted products from SNAr reactions.

  • Hydrolysis products if water is present.[9]

  • Residual solvents.[9]

Purification Workflow:

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃ wash) A->B Neutralize Acid C Extraction with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C Separate Phases D Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) C->D Remove Water E Solvent Removal (Rotary Evaporation) D->E Concentrate F Column Chromatography (Silica Gel) E->F Separate by Polarity G Recrystallization E->G If sufficiently pure F->G High Purity Polish H Pure Product G->H

Caption: A standard workflow for the purification of nitroaromatic compounds.

Detailed Purification Steps:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture, often by pouring it over ice water. Neutralize any remaining acid with a base like sodium bicarbonate solution until the pH is neutral.[3]

  • Extraction: Extract the product into an appropriate organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating isomers and other closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.

By systematically addressing these common issues with a combination of theoretical understanding and methodical experimentation, you can significantly improve the outcomes of your synthesis of this compound derivatives.

References

  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PMC. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]

  • Google Patents. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2025/109026 A1.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • ResearchGate. (2025). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Removal of impurities from 2-Chloro-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-nitroanisole (CFNA)

Executive Summary & Technical Context

2-Chloro-4-fluoro-5-nitroanisole (CFNA) is a pivotal intermediate, primarily utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and other kinase inhibitors.

In industrial and research settings, CFNA is typically synthesized via Nucleophilic Aromatic Substitution (


)  of 1-chloro-2,4-difluoro-5-nitrobenzene using methoxide, or less commonly, via nitration of 2-chloro-4-fluoroanisole.

The Problem: The electron-deficient nature of the nitro-aromatic ring makes this compound prone to three specific classes of impurities that are difficult to separate by standard chromatography:

  • Regioisomers: Competition between the C-2 and C-4 fluorine atoms during substitution.

  • Hydrolysis Products: Formation of nitrophenols due to moisture.

  • Over-alkylation: Bis-methoxy substitution.

This guide provides a self-validating purification workflow designed to achieve >99.5% HPLC purity without relying on tedious column chromatography.

Impurity Profiling: Know Your Enemy

Before initiating purification, you must identify which impurity is compromising your batch. Use this diagnostic table:

Impurity TypeOriginDiagnostic Signal (HPLC/TLC)Chemical Behavior
Regioisomer (4-methoxy isomer)

attack at the wrong Fluorine (para to

).
Close retention time (RT) to product. Often elutes slightly later on C18.Non-acidic. Hardest to remove. Requires crystallization.[1]
Nitrophenols (Hydrolysis)Moisture present during methoxylation.Tailing peak. Significant shift in RT with pH change.Acidic . Soluble in aqueous NaOH.
Bis-ether (Dimethoxy)Excess methoxide or high temperature.Elutes earlier (more polar) or later depending on column.Non-acidic. Highly soluble in alcohols.
Inorganic Salts Reaction byproducts (NaF, NaCl).Baseline noise at solvent front.Insoluble in organic solvents.

Workflow Visualization

The following diagram outlines the logical decision tree for purifying crude CFNA.

CFNA_Purification Start Crude CFNA (Solid/Oil) Check Impurity Analysis (HPLC/TLC) Start->Check Phenol Phenols Present? Check->Phenol BaseWash Protocol A: Caustic Wash (0.5N NaOH) Phenol->BaseWash Yes Isomer Regioisomers > 0.5%? Phenol->Isomer No BaseWash->Isomer Organic Layer Recovered Cryst Protocol B: Recrystallization (MeOH/Water) Isomer->Cryst Yes Dry Vacuum Drying (<45°C) Isomer->Dry No (Purity OK) Cryst->Dry Final Pure CFNA (>99.5%) Dry->Final

Caption: Logical workflow for removing acidic phenols and non-acidic regioisomers from CFNA.

Technical Protocols

Protocol A: The Chemical Scavenger (Removing Phenols)

Use this if your crude material is dark orange/brown or shows tailing peaks.

The Science: Nitrophenols are significantly more acidic (


 ~7-8) than the anisole product. We exploit this by converting the phenol into a water-soluble phenolate salt, while the CFNA remains in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve crude CFNA in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5 mL per gram of crude).

  • The Caustic Wash:

    • Wash the organic layer twice with cold 0.5N NaOH (or 5%

      
      ).
      
    • Visual Check: The aqueous layer should turn bright yellow/orange (evidence of nitrophenolate formation).

  • Neutralization: Wash the organic layer once with water, then once with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to a solid.
    

Critical Warning: Do not use strong bases (concentrated NaOH) or high temperatures, as this can hydrolyze the fluorine on the product, creating more impurities.

Protocol B: Selective Recrystallization (Removing Isomers)

Use this to separate the 5-nitro target from the 3-nitro or 4-methoxy isomers.

The Science: CFNA is highly soluble in hot methanol but crystallizes sharply upon cooling or water addition. The regioisomers typically have higher solubility in the mother liquor (thermodynamic control).

Step-by-Step:

  • Solvent Choice: Methanol (MeOH) is the primary solvent; Water is the anti-solvent.

  • Dissolution:

    • Charge crude solid into a flask.

    • Add MeOH (3.0 - 4.0 volumes) (e.g., 3 mL per 1 g solid).

    • Heat to 60°C (reflux) with stirring until fully dissolved.

    • Troubleshooting: If undissolved solids remain after 15 mins, filter hot to remove inorganic salts.

  • Controlled Precipitation:

    • Remove heat source. Allow the solution to cool slowly to 40°C.

    • Add Water (1.0 volume) dropwise over 20 minutes.

    • Observation: Turbidity (cloudiness) should appear.

  • Crystallization:

    • Cool the slurry to 0–5°C using an ice bath.

    • Stir for 1 hour to ensure maximum yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the cake with cold 1:1 MeOH/Water (pre-chilled).

    • Dry: Vacuum oven at 40°C for 6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solution is too concentrated, or the water was added too fast while the solution was too hot.

  • Fix: Re-heat the mixture until the oil dissolves (add a small amount of MeOH if needed). Allow it to cool very slowly to room temperature before using the ice bath. Seeding with a tiny crystal of pure CFNA at 40°C is highly effective.

Q2: The melting point is broad (e.g., 35-45°C). Is it pure?

  • Analysis: No. A broad melting point indicates isomeric contamination.

  • Fix: Perform a second recrystallization using IPA (Isopropyl Alcohol) instead of Methanol. IPA often provides better rejection of the bis-methoxy impurity.

Q3: I see a new impurity appearing after recrystallization.

  • Cause: If you heated the MeOH solution too long (>65°C) or if the solution was basic, you might have caused transesterification or hydrolysis.

  • Fix: Ensure the heating step is short (<30 mins). Verify the pH of your crude material is neutral before heating; residual base from the reaction triggers degradation.

Q4: Can I use column chromatography instead?

  • Answer: Yes, but it is inefficient for scale-up.

  • Conditions: Silica Gel. Mobile Phase: Hexane:Ethyl Acetate (90:10 to 80:20) . The nitro group makes the compound slightly polar, but regioisomers often have very similar Rf values (

    
    ).
    

Validated Physical Data

PropertyValueNotes
Appearance Pale yellow to off-white solidDark brown indicates oxidation/phenols.
Melting Point 38°C – 42°CLiterature values vary by polymorph; sharp range is key.
Solubility Soluble: MeOH, EtOAc, DCM, TolueneInsoluble: Water, Hexane (cold).
CAS No. 950684-76-3Verify specific isomer structure.

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. (Analogous chemistry for solubility/purification profiles). World Intellectual Property Organization, WO2018141642A1. Link

  • Nitration of aromatics and purification strategies. PubChem Compound Summary: 2-Chloro-4-fluoroanisole. (Precursor data). Link

  • Regioselectivity in Nucleophilic Aromatic Substitution. Frontiers in Chemistry, 2024. (Mechanistic insight into isomer formation). Link

  • Synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (Process chemistry for similar nitro-halo-aromatics). Google Patents, CN111848406A. Link

Sources

Validation & Comparative

Spectroscopic Differentiation of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene Isomers: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and novelty. A subtle shift in a substituent's position on an aromatic ring can profoundly alter a molecule's biological activity or material properties. The subject of this guide, 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene and its isomers, represents a class of highly substituted nitroaromatics used as versatile intermediates in organic synthesis.

While these compounds share an identical molecular formula (C₇H₅ClFNO₃) and molecular weight (205.57 g/mol ), their distinct substitution patterns create unique electronic environments. These differences manifest as unambiguous fingerprints in various spectroscopic analyses. This guide provides a detailed, in-depth comparison of the expected spectroscopic signatures of three key isomers.

It must be noted that publicly accessible, comprehensive experimental spectra for these specific isomers are scarce. Therefore, this guide adopts a predictive methodology, grounding its analysis in the foundational principles of spectroscopy and the well-documented electronic effects of substituents. We will explain the causality behind the expected spectral differences, providing researchers with a robust framework for identifying these isomers should they be synthesized or procured.

The Isomers: Molecular Structures and Electronic Environments

The primary isomers under consideration are distinguished by the relative positions of the chloro, fluoro, methoxy, and nitro groups on the benzene ring. The electronic nature of each substituent is paramount to understanding the resulting spectra:

  • Nitro Group (-NO₂): Strongly electron-withdrawing through both induction (-I) and resonance (-R). It significantly deshields (draws electron density away from) the aromatic ring, particularly at the ortho and para positions.

  • Methoxy Group (-OCH₃): Electron-donating through resonance (+R) but electron-withdrawing through induction (-I). The +R effect is dominant, increasing electron density at the ortho and para positions.

  • Halogens (-F, -Cl): Electron-withdrawing via a strong inductive effect (-I) but weakly electron-donating through resonance (+R). The inductive effect is dominant, leading to a net withdrawal of electron density.

These competing effects create a unique electronic topography for each isomer, which is the basis for their spectroscopic differentiation.

Caption: Molecular structures of the three primary isomers of Chloro-fluoro-methoxy-nitrobenzene.

Predictive ¹H NMR Spectroscopic Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. With four substituents on the ring, only two aromatic protons remain. Their chemical shifts and, critically, their coupling constants (J-values) provide definitive structural information.

Causality of Chemical Shifts and Coupling: The chemical shift (δ) of each proton is dictated by the electronic effects of its neighbors. A proton adjacent (ortho) to the strongly withdrawing -NO₂ group will be significantly deshielded and appear far downfield (higher ppm). Conversely, a proton ortho to the donating -OCH₃ group will be shielded and appear further upfield (lower ppm).

The spin-spin coupling constant reveals the spatial relationship between the two protons.

  • Ortho Coupling (³JHH): Protons on adjacent carbons will exhibit a coupling constant of 7-10 Hz .

  • Meta Coupling (⁴JHH): Protons separated by one carbon will have a much smaller coupling constant of 2-3 Hz .

Fluorine (¹⁹F) also has a spin of ½ and can couple to nearby protons, introducing additional splitting (JHF).

Predicted ¹H NMR Data:

IsomerProton PositionsPredicted CouplingPredicted Chemical Shift EnvironmentKey Differentiator
Isomer 1 (1-Cl, 4-F, 2-OCH₃, 5-NO₂)H-3, H-6Meta (⁴JHH ≈ 2-3 Hz) H-3: ortho to -OCH₃, meta to -NO₂H-6: ortho to -Cl, meta to -FSmall meta coupling constant. Two distinct singlets or narrow doublets.
Isomer 2 (1-Cl, 5-F, 2-OCH₃, 4-NO₂)H-3, H-6Meta (⁴JHH ≈ 2-3 Hz) H-3: ortho to -OCH₃, ortho to -NO₂H-6: ortho to -Cl, ortho to -FSmall meta coupling constant. H-3 will be significantly downfield.
Isomer 3 (1-Cl, 2-F, 4-OCH₃, 5-NO₂)H-3, H-6Ortho (³JHH ≈ 7-10 Hz) H-3: ortho to -F, ortho to -OCH₃H-6: ortho to -Cl, ortho to -NO₂Large ortho coupling constant. Two distinct doublets. H-6 will be far downfield.

Predictive ¹³C NMR Spectroscopic Comparison

While ¹H NMR distinguishes the isomers based on proton relationships, ¹³C NMR provides a detailed map of the carbon backbone. Each of the six aromatic carbons and the single methoxy carbon will produce a distinct signal, the chemical shift of which is highly sensitive to the attached substituent and overall electronic environment.

Causality of ¹³C Chemical Shifts: The chemical shifts of the aromatic carbons are governed by a combination of inductive and resonance effects.

  • Ipso-Carbons (Substituent-bearing): The chemical shifts of carbons directly attached to substituents vary widely. Carbons attached to the nitro group (C-NO₂) are typically deshielded, while those attached to the methoxy group (C-OCH₃) are strongly deshielded due to the oxygen's electronegativity.

  • Ortho/Para/Meta Carbons: The electron-withdrawing nitro group deshields the ortho and para carbons, while the electron-donating methoxy group shields them (moves them upfield).[1] Halogens have a more complex effect, but generally, the carbon attached to fluorine will be significantly downfield due to its high electronegativity.

The unique combination of these effects for each isomer will result in a distinct 7-peak fingerprint (6 aromatic + 1 methoxy).

Predictive Infrared (IR) Spectroscopy Comparison

IR spectroscopy excels at identifying functional groups. All three isomers are expected to show characteristic absorption bands for the nitro, methoxy, and aromatic groups.

Expected Common IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Nitro (NO₂)Asymmetric Stretch1600 - 1500
Nitro (NO₂)Symmetric Stretch1390 - 1300
Aromatic C=CIn-ring Stretch1600 - 1450[2][3]
Aryl Ether (C-O)Asymmetric Stretch1275 - 1200
C-FStretch1400 - 1000
C-ClStretch850 - 550

The primary diagnostic feature in the IR spectrum for distinguishing these substitution patterns lies in the C-H out-of-plane (OOP) bending region (900-675 cm⁻¹) .[2][4] The pattern of absorption in this region is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.

  • Isomers 1 and 2: Both have two isolated aromatic protons. They would be expected to show a strong absorption band in the 900-860 cm⁻¹ region.

  • Isomer 3: This isomer has two adjacent aromatic protons. It would be expected to show a characteristic strong absorption band in the 860-810 cm⁻¹ region.

While subtle, this difference in the fingerprint region can serve as a valuable corroborating piece of evidence.

Predictive Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns, offering further structural clues.

Expected Commonalities: All three isomers will exhibit the same molecular mass. Using high-resolution mass spectrometry, the exact mass can be confirmed. A key feature will be the isotopic pattern of chlorine . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] Therefore, the mass spectrum for all isomers will show a molecular ion peak (M⁺) and a smaller (M+2)⁺ peak with about one-third the intensity of the M⁺ peak.

Predicted Fragmentation Differences: The fragmentation pathways are where the isomers will likely differ. The initial molecular ion is a radical cation, and its fragmentation is directed by the weakest bonds and the potential for forming stable neutral molecules or fragment ions.

  • Common Fragments: All isomers are expected to show losses of common functional groups, such as:

    • Loss of •NO₂ (m/z loss of 46)

    • Loss of •OCH₃ (m/z loss of 31)

    • Loss of •Cl (m/z loss of 35/37)

  • "Ortho Effect" and Differentiating Pathways: The relative positions of the substituents can enable unique fragmentation pathways, often called "ortho effects".[6]

    • In Isomer 2 , the methoxy group is ortho to the nitro group. This proximity could facilitate a unique fragmentation, such as the loss of a methoxy radical (•OCH₃) followed by rearrangement and loss of carbon monoxide (CO), a pathway less likely in the other isomers.

    • In Isomer 3 , the fluorine is ortho to the methoxy group. This might influence the initial cleavage events compared to the other isomers where chlorine is ortho to the methoxy group.

Analyzing the relative intensities of these key fragment ions can provide strong evidence for a specific isomeric structure.

Experimental Protocols & Validation Workflow

To validate the predicted spectroscopic differences, a systematic experimental approach is required. The following protocols describe a self-validating system for the unambiguous identification of these isomers.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Prep Ensure >98% Purity via HPLC Prepare samples in appropriate deuterated solvent (e.g., CDCl₃) NMR 1. ¹H & ¹³C NMR Analysis Prep->NMR IR 2. FT-IR Analysis NMR->IR H_NMR_Interp Analyze ¹H coupling constants (Ortho vs. Meta) NMR->H_NMR_Interp C_NMR_Interp Compare ¹³C chemical shift fingerprints NMR->C_NMR_Interp MS 3. HRMS Analysis IR->MS IR_Interp Analyze C-H OOP bending region (900-675 cm⁻¹) IR->IR_Interp MS_Interp Confirm exact mass and analyze fragmentation patterns MS->MS_Interp Conclusion Unambiguous Isomer Identification H_NMR_Interp->Conclusion C_NMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

Caption: A systematic workflow for the spectroscopic identification of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified isomer in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2-5 seconds. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30). A sufficient number of scans (typically several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants. Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly on the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify the key functional group frequencies and analyze the fingerprint region for C-H out-of-plane bending patterns.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal in-source fragmentation.

  • High-Resolution MS: Acquire a full scan mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion, confirming the elemental composition.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion (M⁺) as the precursor. Fragment it using collision-induced dissociation (CID) and record the resulting fragment ions. This will reveal the characteristic fragmentation pathways.[6]

Summary and Conclusion

Corroborating evidence from ¹³C NMR fingerprints, IR out-of-plane bending vibrations, and mass spectral fragmentation patterns provides a multi-faceted, self-validating approach to ensure confident and unambiguous structural assignment. By understanding the causal relationships between molecular structure and spectroscopic output, researchers are well-equipped to identify these and other complex aromatic isomers.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]

  • TMP Chem. 10 Typical IR Absorptions of Aromatic Compounds. Available from: [Link]

  • Monti, D., Orsini, F., & Severini Ricca, G. Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]

  • TMP Chem. 10 Typical IR Absorptions of Aromatic Compounds. Available from: [Link]

  • Canadian Journal of Chemistry. The effect of the nitroso group in substituted nitrosobenzenes as studied by 13C nuclear magnetic resonance. Available from: [Link]

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available from: [Link]

  • Acta Chemica Scandinavica. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). Available from: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

Sources

Biological Activity of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene scaffold (and its immediate derivative, 4-Fluoro-2-methoxy-5-nitroaniline ) represents a cornerstone in the medicinal chemistry of third-generation EGFR tyrosine kinase inhibitors (TKIs).

This guide objectively analyzes the biological activity, synthetic utility, and comparative performance of derivatives based on this specific substitution pattern, with a primary focus on Osimertinib (Tagrisso) and its analogs.

A Technical Comparison Guide for Targeted Oncology

Executive Summary: The "Swiss Army Knife" Scaffold

In the development of covalent kinase inhibitors, the This compound core is not merely a passive structural element; it is a multifunctional reactive platform . Its unique substitution pattern orchestrates the precise assembly of third-generation EGFR inhibitors, which are the standard of care for EGFR-mutated Non-Small Cell Lung Cancer (NSCLC).

Key Biological Value:

  • Target Specificity: Enables the synthesis of drugs that selectively inhibit EGFR T790M resistance mutations while sparing Wild-Type (WT) EGFR.

  • Metabolic Stability: The methoxy group improves solubility and metabolic profile.

  • Covalent Warhead Delivery: The nitro group serves as a "masked" handle for the acrylamide warhead required for irreversible binding to Cys797 .

Structural Pharmacophore Analysis

To understand the biological activity, one must understand the chemical logic of the scaffold. Each substituent on the benzene ring plays a distinct role in the synthesis and final biological interaction.

PositionSubstituentRole in Synthesis (Precursor)Role in Biology (Final Drug)
C1 Chloro / Amino Anchor Point: Displaced to link the phenyl ring to the Pyrimidine/Indole core.Linker: Forms the hinge-binding connection.
C2 Methoxy (-OMe) Electronic Modulator: Donates electrons; positions the ring.Binding: Fits into the solvent-exposed region; improves lipophilicity and CNS penetration.
C4 Fluoro (-F) Leaving Group: Activated by the ortho-nitro group for SNAr displacement by the amine tail.(Replaced): Typically replaced by a solubilizing amine tail (e.g., N,N,N'-trimethylethylenediamine) to interact with the solvent front.
C5 Nitro (-NO₂) Activator & Precursor: Activates C4-F for displacement; later reduced to -NH₂.Warhead Scaffold: Converted to an acrylamide to form a covalent bond with Cys797 of EGFR.[1]

Comparative Biological Activity

The primary derivatives of this scaffold are Osimertinib (AstraZeneca) and Almonertinib (Hansoh Pharma). Both utilize the core phenyl ring derived from the 4-fluoro-2-methoxy-5-nitro precursor.

Kinase Inhibition Profile (IC₅₀ Data)

The following data compares the inhibitory potency of derivatives against key EGFR mutants.

CompoundScaffold OriginEGFR L858R (Sensitizing)EGFR T790M (Resistant)EGFR WT (Toxicity)Selectivity Index (WT/T790M)
Osimertinib 4-F-2-OMe-5-NO₂ Aniline~1 nM~12 nM >180 nM~15x
Almonertinib 4-F-2-OMe-5-NO₂ Aniline~0.4 nM~0.7 nM >10 nM>14x
Gefitinib Different Core~0.5 nM>10,000 nM~0.6 nM<0.01x (Resistant)
Afatinib Different Core~0.5 nM~10 nM~1.0 nM~0.1x (Toxic)

Insight: Derivatives of the 4-fluoro-2-methoxy-5-nitro scaffold achieve high potency against T790M while maintaining a significant safety margin against WT EGFR, unlike 1st and 2nd generation alternatives.

Cellular Viability & Apoptosis
  • Cell Line: H1975 (harboring EGFR L858R/T790M).

  • Performance: Osimertinib derivatives induce potent apoptosis at low nanomolar concentrations.

  • Mechanism: Downregulation of p-EGFR, p-AKT, and p-ERK signaling pathways.

Mechanism of Action (Visualized)

The derivatives function as irreversible covalent inhibitors . The diagram below illustrates the synthesis logic and the final binding mechanism.

MOA_Pathway Precursor 1-Chloro-4-fluoro- 2-methoxy-5-nitrobenzene Intermediate Intermediate: 4-Fluoro-2-methoxy- 5-nitroaniline Precursor->Intermediate SNAr (NH3) Drug Final Drug (e.g., Osimertinib) Intermediate->Drug 1. Coupling (Core) 2. SNAr (Tail displaces F) 3. Nitro Red. -> Acrylation Target EGFR Mutant (T790M/L858R) Drug->Target Binds ATP Pocket Inhibition Irreversible Inhibition Drug->Inhibition Blocks Signaling Cys797 Cysteine 797 (Nucleophile) Target->Cys797 Exposes Cys797->Drug Michael Addition (Covalent Bond)

Caption: Synthesis of the active drug from the scaffold and its subsequent covalent binding to EGFR Cys797.

Experimental Protocols

Synthesis of the Key Aniline Intermediate

Objective: Convert this compound to 4-fluoro-2-methoxy-5-nitroaniline.

  • Reagents: this compound (1.0 eq), Methanolic Ammonia (7 M, excess).

  • Procedure:

    • Dissolve the starting material in a sealed tube with methanolic ammonia.

    • Heat to 80–100°C for 12–24 hours (monitor by TLC/LC-MS).

    • Observation: The chlorine atom is displaced by the amino group via SNAr.

    • Cool, concentrate in vacuo, and recrystallize from ethanol.

  • Validation: ¹H NMR should show the disappearance of the aromatic proton shift influenced by Cl and appearance of a broad -NH₂ singlet.

EGFR Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC₅₀ against EGFR T790M.

  • Preparation:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute EGFR T790M recombinant enzyme to 2 ng/µL.

    • Prepare Poly(Glu,Tyr) substrate (0.2 mg/mL).

  • Reaction:

    • Add 2 µL of Compound (serially diluted in DMSO) to 384-well plate.

    • Add 4 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

    • Initiate with 2 µL ATP (10 µM final). Incubate 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence.[1]

  • Analysis: Plot RLU vs. Log[Concentration] to derive IC₅₀.

Emerging Applications

While oncology is the primary domain, recent studies indicate broader potential for this scaffold:

  • Antimicrobial: 2-methoxy-5-nitroaniline derivatives have shown activity against S. aureus by interfering with folate synthesis pathways.

  • PROTACs: The scaffold is being explored as a linker attachment point for Proteolysis Targeting Chimeras (PROTACs) degrading EGFR rather than just inhibiting it.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance mechanisms in EGFR-mutant NSCLC." Cancer Discovery.

  • Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor." Journal of Medicinal Chemistry.

  • Yang, J. C., et al. (2017). "Osimertinib in Pretreated T790M-Positive Advanced Non–Small-Cell Lung Cancer: AURA Study Phase II Extension Component." Journal of Clinical Oncology.

  • BenchChem Technical Support. (2025). "The Mechanism of Action of Osimertinib: A Technical Guide." BenchChem.[1]

  • Lu, X., et al. (2018). "Third-Generation EGFR Tyrosine Kinase Inhibitors: Opportunities and Challenges." Frontiers in Pharmacology.

Sources

Comparative Analytical Guide: Characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 932374-66-8) is a critical intermediate in the synthesis of Osimertinib (Tagrisso™), a third-generation EGFR tyrosine kinase inhibitor. Its structural integrity is paramount; the specific substitution pattern (fluoro, methoxy, nitro, and chloro groups) dictates the regioselectivity of the subsequent nucleophilic aromatic substitution (


) with the indole fragment.

The characterization of this molecule presents unique challenges:

  • Regioisomerism: Nitration of the precursor (4-fluoro-2-methoxyaniline or similar) can yield thermodynamically stable but synthetically useless isomers (e.g., 3-nitro or 6-nitro variants).

  • Genotoxicity: As a nitro-aromatic compound, it and its precursors are potential genotoxic impurities (PGIs). Analytical methods must support trace-level detection (<10 ppm) in the final API.

  • Thermal Instability: The nitro group renders the molecule susceptible to degradation under high-temperature GC conditions.

This guide compares three primary analytical methodologies—HPLC-UV , LC-MS/MS , and GC-MS —to establish a robust control strategy.

Strategic Analytical Workflow

The following decision matrix illustrates the optimal deployment of analytical techniques based on the stage of development and the specific Critical Quality Attribute (CQA) being measured.

AnalyticalStrategy Sample Sample: 1-Chloro-4-fluoro- 2-methoxy-5-nitrobenzene ID Structure Confirmation (NMR, IR) Sample->ID Initial ID Purity Routine Purity & Assay (HPLC-UV) Sample->Purity Batch Release Volatiles Residual Solvents (GC-HS) Sample->Volatiles Solvent Check ID->Purity Ref Std Qual Trace Trace Impurity / GTI (LC-MS/MS) Purity->Trace If Purity >99.0%

Figure 1: Analytical Control Strategy. Green indicates identification, Yellow indicates routine QC, and Red indicates high-sensitivity safety testing.

Comparative Analysis of Methods

The table below objectively compares the performance of the three dominant analytical techniques for this specific intermediate.

FeatureMethod A: HPLC-UV (Reverse Phase) Method B: LC-MS/MS (Triple Quad) Method C: GC-MS
Primary Application Purity (%), Assay (w/w), Isomer SeparationTrace Genotoxic Impurities (GTIs), IDResidual Solvents, Halogenated Volatiles
Specificity High (with optimized gradient)Very High (MRM transitions)Medium (Thermal degradation risk)
Sensitivity (LOD) ~0.05% (500 ppm)< 1 ppm (Trace level)~10 ppm
Linearity Range



Throughput Medium (20-30 min run)High (Rapid gradients possible)Medium (Cool-down required)
Cost per Analysis LowHighMedium
Key Limitation Low sensitivity for trace PGIsMatrix effects (Ion suppression)Thermal instability of Nitro group

Detailed Experimental Protocols

Method A: HPLC-UV (The Workhorse for Purity)

Rationale: A C18 column with an acidic mobile phase is essential to suppress the ionization of potential aniline impurities (precursors), ensuring sharp peaks and separation from the neutral nitro-intermediate.

Instrument: Agilent 1290 Infinity II or equivalent Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 30 1.0
15.0 85 1.0
20.0 85 1.0
20.1 30 1.0

| 25.0 | 30 | 1.0 |

Detection: UV @ 254 nm (aromatic ring) and 310 nm (nitro group specific absorbance). Column Temp: 30°C. Injection Vol: 5 µL.

Self-Validating Logic:

  • System Suitability: Resolution (

    
    ) between the main peak and the des-fluoro impurity (if present) must be > 1.5. Tailing factor (
    
    
    
    ) must be < 1.2.
Method B: LC-MS/MS (Trace GTI Quantification)

Rationale: UV detection is insufficient for quantifying genotoxic impurities at the ppm level required by ICH M7 guidelines. MRM (Multiple Reaction Monitoring) mode provides the necessary selectivity.

Ionization: Electrospray Ionization (ESI), Positive Mode. Precursor Ion: [M+H]+ = 220.6 m/z (approx, based on Cl isotopes). Transitions:

  • Quantifier: 220.6 -> 174.0 (Loss of

    
    )
    
  • Qualifier: 220.6 -> 154.0 (Loss of

    
     + HF)
    

Protocol:

  • Prepare a standard curve from 1 ng/mL to 100 ng/mL in 50:50 Water:ACN.

  • Dissolve sample at 1 mg/mL.

  • Inject 2 µL.

  • Calculate ppm using:

    
    .
    
Method C: NMR Spectroscopy (Structural Identification)

Rationale: Definitive proof of the substitution pattern (Regiochemistry).

Solvent:


 or 

. Key Signals (

NMR, 400 MHz):
  • Methoxy (-OCH3): Singlet,

    
     ppm.
    
  • Aromatic Protons: Two singlets (para to each other).

    • H3 (between Cl and F):

      
       ppm (doublet due to F-coupling, 
      
      
      
      Hz).
    • H6 (between Nitro and Methoxy):

      
       ppm (singlet or small doublet).
      

Impurity Fate Mapping

Understanding where impurities originate and how they behave analytically is crucial for method development.

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as standard organic waste. 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a halogenated nitroaromatic .[1] Its disposal requires strict adherence to protocols that account for two critical risks: thermal instability associated with the nitro group and the formation of hydrofluoric acid (HF) upon combustion or improper chemical treatment.

The Core Directive: NO Bench-Top Neutralization. There is no safe, validated bench-top protocol for chemically quenching this specific intermediate. The only authorized disposal route is High-Temperature Incineration at a licensed facility equipped with halogen scrubbers.

Hazard Identification & Risk Assessment

To handle this waste safely, you must understand the "Why" behind the protocols. This compound possesses a "poly-functional" hazard profile.

Chemical Hazard Profile
Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Fatal if swallowed or absorbed through skin. Double-gloving (Nitrile/Laminate) is mandatory.
Skin/Eye Irritation Category 2Causes severe irritation.[1][2] Dusts are lacrimators.
Reactivity Nitro-AromaticShock Sensitivity Risk: While mononitro compounds are generally stable, they can decompose violently under high heat or confinement.
Combustion HalogenatedHF/HCl Release: Burning releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.
The "Fluorine Factor"

Unlike standard chlorinated aromatics, the presence of the fluorine atom (C-F bond) means that any thermal decomposition or unauthorized oxidation attempt will generate Hydrogen Fluoride (HF) . HF is insidious; it penetrates tissue and decalcifies bone. This is why incineration with scrubbing is the only acceptable end-of-life path.

Disposal Workflow: Cradle-to-Grave

The following diagram illustrates the mandatory chain of custody for this specific waste stream.

DisposalWorkflow cluster_0 Laboratory Control Zone Start Waste Generation (Bench Top) Segregation Segregation (CRITICAL STEP) Start->Segregation Solid/Liquid Separation Container Primary Container (HDPE or Glass) Segregation->Container NO Oxidizers NO Strong Bases Labeling RCRA Labeling (Halogenated Organic) Container->Labeling Storage Satellite Accumulation (Secondary Containment) Labeling->Storage Pickup EHS/Contractor Pickup Storage->Pickup < 90 Days Incineration High-Temp Incineration (w/ HF Scrubbers) Pickup->Incineration Final Destruction

Figure 1: Operational workflow for the safe segregation and disposal of halogenated nitroaromatic waste.

Step-by-Step Operational Procedures

Phase 1: Segregation (The "Kill Step")

Failure Mode: Mixing this compound with strong bases (e.g., NaOH, KOH) or oxidizers can trigger a nucleophilic aromatic substitution or oxidation that releases heat and toxic gas.

  • Isolate the Stream: Designate a specific waste stream for "Halogenated Organics - Toxic."

  • Incompatibility Check: Ensure the waste container is free of:

    • Strong Acids (Risk of nitration reversal/fumes).

    • Strong Bases (Risk of violent hydrolysis).

    • Metal hydrides (Risk of reduction to reactive amines).

Phase 2: Packaging & Containment

Select packaging that resists both organic solvents and potential HF generation (trace amounts).

  • Solid Waste:

    • Use Wide-Mouth HDPE (High-Density Polyethylene) jars.

    • Why? Glass is acceptable, but HDPE is shatter-resistant and chemically inert to trace fluorides.

    • Double-bag the solid waste in 6-mil polyethylene bags before placing it in the jar.

  • Liquid Waste (Mother Liquors):

    • Use Amber Glass or Coated Safety Jugs .

    • Headspace Rule: Leave at least 10% headspace to allow for vapor expansion.

Phase 3: RCRA Labeling & Compliance

Since this compound is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by its properties.

  • Waste Determination: Generator Knowledge.[3]

  • EPA Waste Codes:

    • D001 (Ignitable - if in flammable solvent).[3]

    • D003 (Reactive - Potential, usually reserved for polynitro, but conservative labeling is safer).

    • Characteristic: "Toxic, Halogenated Organic."

  • Label Text:

Emergency Response Protocols

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][4][5][6]

Spill Cleanup (Solid/Powder)
  • Evacuate & Ventilate: Clear the immediate area.[4]

  • PPE Upgrade: Wear Tyvek sleeves , double nitrile gloves, and a P100 respirator (if outside a hood).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet wipe or solvent-dampened pad to suppress dust.

  • Collection: Scoop material into a dedicated waste jar.

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Do not use bleach (potential reaction with residues).

Exposure Response[1][5][7]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Note: If HF formation is suspected (unlikely unless burned), Calcium Gluconate gel is the antidote, but standard soap is sufficient for the unreacted intermediate.

  • Eye Contact: Flush for 15 minutes; seek immediate medical attention.

References & Authority

The protocols above are synthesized from federal regulations and standard chemical hygiene practices for high-hazard organic intermediates.

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Chloro-4-nitrobenzene (Structural Analog).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • BenchChem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.

Sources

A Senior Application Scientist's Guide to Handling 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. As this specific compound has limited direct safety data, this guide synthesizes information from safety data sheets (SDS) of structurally analogous nitro-aromatic and halogenated compounds to establish a robust and conservative safety framework. The primary objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound belongs to a class of chemicals that present significant health risks. Based on data from similar compounds, it should be treated as hazardous.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Key hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes serious skin and eye irritation upon contact.[1][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory system irritation.[1][4]

  • Chronic Health Effects: Suspected of causing cancer and/or genetic defects, and may cause damage to organs through prolonged or repeated exposure.[2][3][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical requirement for safe handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline for operations involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all operations. For tasks with a higher risk of splashes, such as transfers of solutions or reactions under pressure, a full-face shield worn over safety glasses is mandatory.[5][6]

Skin and Body Protection
  • Gloves: Due to the compound's dermal toxicity and skin irritation potential, chemical-resistant gloves are essential.[1][2] Nitrile gloves provide adequate protection for incidental contact (e.g., handling sealed containers). For tasks involving direct handling, potential immersion, or extended exposure, butyl rubber or neoprene gloves are recommended for their superior resistance to aromatic and nitro-compounds.[6] Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Lab Coat: A flame-resistant lab coat is required to protect against incidental skin contact and to keep personal clothing from contamination.

  • Apron/Coveralls: For large-scale operations (>50g) or procedures with a significant splash risk, a chemical-resistant apron or disposable Tychem coveralls should be worn over the lab coat.[6][8]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6]

Respiratory Protection

All work with this compound solid or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is necessary in such situations.[1][6] For emergencies, such as a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[2][9]

PPE Selection Matrix

The following table summarizes the recommended PPE for various laboratory tasks.

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shieldsDouble-glove with nitrileLab coatChemical Fume Hood
Solution Preparation Safety glasses with side shieldsNitrile or Neoprene glovesLab coatChemical Fume Hood
Reaction Setup & Monitoring Face shield over safety glassesButyl rubber or Neoprene glovesLab coatChemical Fume Hood
Large-Scale Work (>50g) Face shield over safety glassesButyl rubber or Neoprene glovesChemical-resistant apron or coverallsChemical Fume Hood
Spill Cleanup Face shield over safety glassesHeavy-duty Butyl or Neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[1] Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if needed), safety glasses/face shield, and outer gloves.

  • Handling: Conduct all manipulations of the chemical within the designated area of the fume hood. Avoid generating dust when handling the solid material.[1]

  • Post-Handling: After the procedure, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[2][7]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][6][10]

Emergency Response: Spill & Exposure
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table above), absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Only trained personnel with appropriate PPE, including respiratory protection, should attempt cleanup.[2]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[1]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

Spill Response Workflow

SpillResponse spill Spill Detected assess Assess Spill Size (Inside or Outside Hood?) spill->assess minor Minor Spill (Inside Hood) assess->minor Minor major Major Spill (Outside Hood) assess->major Major alert_minor Alert Area Personnel minor->alert_minor evacuate Evacuate & Restrict Area major->evacuate don_ppe Don Spill-Level PPE alert_minor->don_ppe contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon end Area Safe for Re-entry decon->end call_ehs Call EHS / Emergency Response evacuate->call_ehs

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2]

  • Place solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not discharge the chemical or contaminated materials into the environment.[1][4]

References

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Rochester. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services. Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.